molecular formula C5H6ClN3 B081181 6-Chloro-5-methylpyrimidin-4-amine CAS No. 14394-56-0

6-Chloro-5-methylpyrimidin-4-amine

Cat. No.: B081181
CAS No.: 14394-56-0
M. Wt: 143.57 g/mol
InChI Key: JCIGQYDCSFFHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is identified by CAS Number 14394-56-0 . This pyrimidine derivative is a versatile building block in scientific research, particularly in medicinal chemistry and drug discovery. The presence of reactive chloro and amino groups on the pyrimidine ring makes it a valuable intermediate for the synthesis of more complex molecules . Its physicochemical properties include a predicted boiling point of 265.4°C and a density of 1.35 g/cm³ . Researchers utilize this compound in cross-coupling reactions and as a precursor for generating libraries of compounds with potential biological activity. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions. This compound may cause skin and eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIGQYDCSFFHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620319
Record name 6-Chloro-5-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-56-0
Record name 6-Chloro-5-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As a heterocyclic amine, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a logical workflow for its characterization. All quantitative data is summarized for clarity, and logical relationships are visualized to aid in understanding the experimental processes.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME). The available data for this compound, primarily from computational models, are presented below.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₅H₆ClN₃------
Molecular Weight 143.57 g/mol ComputedPubChem[1]
Melting Point Not availableExperimental---
Boiling Point Not availableExperimental---
Solubility Not availableExperimental---
logP (Octanol-Water Partition Coefficient) 0.9ComputedPubChem[2]
pKa (Acid Dissociation Constant) Not availableExperimental---

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections detail standard methodologies for the key experiments cited.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyrimidines. A potential precursor is 4,6-dichloro-5-methylpyrimidine, which can undergo nucleophilic substitution with ammonia or an appropriate amine source.

General Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-methylpyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Amination: Add an excess of aqueous ammonia or a solution of the desired amine to the flask.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Protocol (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

Protocol (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G A Synthesis of This compound B Structural & Purity Analysis (NMR, MS, IR, HPLC) A->B C Melting Point Determination B->C D Aqueous Solubility (Shake-Flask Method) B->D E pKa Determination (Potentiometric Titration) B->E F LogP Determination (Shake-Flask Method) B->F G Physicochemical Profile C->G D->G E->G F->G

Caption: Workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited, the provided computational data and general experimental protocols offer a robust framework for its scientific investigation. The presented workflow for physicochemical characterization serves as a practical guide for researchers in the fields of chemistry and drug development, ensuring a systematic and thorough evaluation of this and other novel chemical entities. Further experimental validation of the computed properties is highly recommended to build a more complete and accurate profile of this compound.

References

Navigating the Landscape of Chloro-Methyl-Pyrimidinamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 6-Chloro-5-methylpyrimidin-4-amine and its structural isomers for researchers and drug development professionals.

Initial searches for the chemical entity "this compound" did not yield a conclusive result for a compound with this specific nomenclature in major chemical databases. This suggests that the name may be ambiguous or less commonly used. However, the search results revealed a closely related and well-documented structural isomer, 5-Chloro-6-methylpyrimidin-4-amine , which is likely the compound of interest. This technical guide will focus on the structure, nomenclature, and available data for this primary compound, while also providing a comparative analysis of other relevant isomers to offer a comprehensive overview for research and development purposes.

Structure and Nomenclature

The core of this family of compounds is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. The nomenclature specifies the positions of the substituent groups—a chloro group, a methyl group, and an amine group—on this ring.

Primary Compound: 5-Chloro-6-methylpyrimidin-4-amine

This compound, with the CAS number 13040-89-6, has the chloro and methyl groups at adjacent positions on the pyrimidine ring.[1]

Caption: Structure of 5-Chloro-6-methylpyrimidin-4-amine.

IUPAC Name: 5-chloro-6-methylpyrimidin-4-amine[1] Canonical SMILES: CC1=C(C(=NC=N1)N)Cl[1] InChI Key: LTRUFLKTFQXHEC-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Quantitative data for 5-Chloro-6-methylpyrimidin-4-amine and its isomers are summarized below. This allows for a clear comparison of their fundamental properties.

Property5-Chloro-6-methylpyrimidin-4-amine4-Chloro-5-methylpyrimidin-2-amine6-Chloro-2-methylpyrimidin-4-amine4-Chloro-6-methylpyrimidin-2-amine6-Chloro-N-methylpyrimidin-4-amine
CAS Number 13040-89-6[1]20090-58-8[2]1749-68-4[3]5600-21-5[4][5]65766-32-7[6][7]
Molecular Formula C₅H₆ClN₃[1]C₅H₆ClN₃[2]C₅H₆ClN₃[3]C₅H₆ClN₃[5]C₅H₆ClN₃[6]
Molecular Weight 143.57 g/mol [1]143.57 g/mol [2]143.57 g/mol 143.57 g/mol [5]143.57 g/mol [6]
Melting Point Not availableNot availableNot available183-186 °C[4]Not available
Topological Polar Surface Area 51.8 Ų[1]51.8 Ų[2]Not available51.8 Ų[5]37.8 Ų
XLogP3-AA 0.91.2[2]Not available1.2[5]1.5

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 5-Chloro-6-methylpyrimidin-4-amine are not detailed in the provided results, a general synthetic approach for related polysubstituted aminopyrimidines involves a sequence of nucleophilic aromatic substitution (SNAr) reactions.

A representative workflow for the synthesis of a related compound, N-Cyclopentyl-8-methyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine, starting from a substituted pyrimidine is described.[8] This highlights a potential synthetic strategy that could be adapted.

General Workflow for Synthesis of Substituted Aminopyrimidines:

synthesis_workflow General Synthetic Workflow start 4,6-Dichloropyrimidine Derivative step1 S_NAr with Primary Amine start->step1 intermediate1 Monoamino-chloropyrimidine step1->intermediate1 step2 Functional Group Interconversion (e.g., Ether Cleavage) intermediate1->step2 intermediate2 Hydroxypyrimidine Intermediate step2->intermediate2 step3 Alkylation with Aminoalkyl Halide intermediate2->step3 cyclization Intramolecular S_NAr Cyclization step3->cyclization product Polysubstituted Pyrimidine Product cyclization->product

Caption: A generalized synthetic pathway for polysubstituted aminopyrimidines.

Illustrative Experimental Protocol (Adapted for a related compound): [8]

  • Synthesis of Monoamino Derivative: The starting 4,6-dichloropyrimidine is reacted with a primary amine (e.g., cyclopentylamine) to yield the monoamino-substituted product through an SNAr reaction.

  • Modification of the Pyrimidine Ring: A functional group at position 5 (e.g., a methoxy group) can be cleaved using reagents like boron tribromide (BBr₃) to yield a hydroxyl group.

  • Alkylation and Cyclization: The resulting hydroxypyrimidine is then reacted with an aminoalkyl chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile and DMF). This can lead to an intramolecular SNAr cyclization, forming a more complex heterocyclic system. The reaction mixture is typically heated, followed by an aqueous workup and purification by flash chromatography.

Comparative Analysis of Isomers

The positioning of the methyl, chloro, and amine groups on the pyrimidine ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Logical Relationship of Isomers:

isomer_relationship Isomeric Relationships parent Chloromethylaminopyrimidine Core (C₅H₆ClN₃) isomer1 5-Chloro-6-methylpyrimidin-4-amine parent->isomer1 Substituents at 4,5,6 isomer2 4-Chloro-5-methylpyrimidin-2-amine parent->isomer2 Substituents at 2,4,5 isomer3 6-Chloro-2-methylpyrimidin-4-amine parent->isomer3 Substituents at 2,4,6 isomer4 4-Chloro-6-methylpyrimidin-2-amine parent->isomer4 Substituents at 2,4,6 n_methyl_isomer 6-Chloro-N-methylpyrimidin-4-amine parent->n_methyl_isomer N-methylation

Caption: Relationship between the primary compound and its key isomers.

The distinction between ring-methylation and N-methylation is crucial. In 6-Chloro-N-methylpyrimidin-4-amine , the methyl group is attached to the exocyclic amine nitrogen, which will impart different chemical properties (e.g., hydrogen bonding capability, basicity) compared to its ring-methylated counterparts.

Applications and Relevance

Substituted pyrimidines are a cornerstone in medicinal chemistry. For instance, the related compound 6-Chloro-5-methylpyridin-2-amine (note the pyridine core) is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[9][10] This underscores the potential of this class of molecules as building blocks for pharmacologically active agents. The various isomers of chloro-methyl-pyrimidinamine are likely explored as intermediates in the synthesis of kinase inhibitors, anti-viral agents, and other therapeutics.

References

An In-depth Technical Guide to 6-Chloro-5-methylpyrimidin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Chloro-5-methylpyrimidin-4-amine and its closely related, more extensively documented isomers. Due to the limited availability of data for this compound, this document focuses on the better-characterized isomers: 6-chloro-N-methylpyrimidin-4-amine, 6-chloro-2-methylpyrimidin-4-amine, and 2-chloro-5-methylpyrimidin-4-amine. This guide details their chemical properties, synthesis protocols, biological activities, and their relevance in drug discovery, particularly as kinase inhibitors.

Chemical and Physical Properties

The physicochemical properties of these closely related isomers are summarized below. It is important to note the distinct CAS numbers and IUPAC names to ensure the correct identification of each compound.

Property6-chloro-N-methylpyrimidin-4-amine6-chloro-2-methylpyrimidin-4-amine2-chloro-5-methylpyrimidin-4-amine
IUPAC Name 6-chloro-N-methylpyrimidin-4-amine[1]6-chloro-2-methylpyrimidin-4-amine[2]2-chloro-5-methylpyrimidin-4-amine[3]
Synonyms 4-Chloro-6-(methylamino)pyrimidine4-Amino-6-chloro-2-methylpyrimidine4-Amino-2-chloro-5-methylpyrimidine
CAS Number 65766-32-7[1]1749-68-4[2]14394-70-8[3]
Molecular Formula C₅H₆ClN₃[1]C₅H₆ClN₃[2]C₅H₆ClN₃[3]
Molecular Weight 143.57 g/mol [1]143.57 g/mol [2]143.57 g/mol [3]
Canonical SMILES CNC1=CC(=NC=N1)Cl[1]CC1=NC(=CC(=N1)Cl)N[2]CC1=C(N=C(N=C1)Cl)N
InChIKey WZVLJUBTIWFTIE-UHFFFAOYSA-N[1]SSAYHQQUDKQNAC-UHFFFAOYSA-N[2]ZCQWIJBRCXQUNP-UHFFFAOYSA-N
Computed Properties
XLogP3 1.51.21.2
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 333

Synthesis and Experimental Protocols

The synthesis of chloromethylated pyrimidinamines often involves multi-step processes. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the synthesis of the title compounds.

Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (A Precursor for related compounds)

This protocol describes the synthesis of a precursor that can be subsequently modified to obtain various pyrimidine derivatives.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (5.20 g, 27 mmol), N-methylbenzenamine (3.2 mL, 32 mmol), and triethylamine (7.6 mL, 54 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Concentrate the mixture in vacuo.

    • Dilute the residue with water and extract with ethyl acetate (EtOAc).

    • Wash the organic phase with 1 M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the crude solid product.

  • Purification: Recrystallize the crude product from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.

Synthesis of 2-Chloro-4-methylpyrimidin-5-amine

This three-step synthesis involves the formation of the pyrimidine ring, followed by nitration and subsequent reduction.

Experimental Protocol:

Step 1: Pyrimidine Ring Formation (Synthesis of 2-Chloro-4-methylpyrimidine)

  • Reaction Setup: In a suitable reaction vessel, combine 2,6-dichloro-4-methylpyrimidine with zinc powder and a catalytic amount of iodine in a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approximately 70°C) and stir for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove solids.

    • Concentrate the filtrate.

    • Extract the aqueous residue with dichloromethane (DCM).

    • Dry the combined organic phases and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 2-chloro-4-methylpyrimidine.

Step 2: Nitration (Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine)

  • Reaction Setup: Cool a solution of 2-chloro-4-methylpyrimidine in concentrated sulfuric acid (H₂SO₄) to 0°C.

  • Reaction: Slowly add fuming nitric acid (HNO₃) to the cooled solution. After the addition is complete, warm the mixture to 60°C and stir.

  • Work-up:

    • Pour the reaction mixture onto ice.

    • Neutralize the solution with a suitable base.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-4-methyl-5-nitropyrimidine.

Step 3: Reduction (Synthesis of 2-Chloro-4-methylpyrimidin-5-amine)

A detailed protocol for this specific reduction was not found in the search results. However, a common method for reducing a nitro group to an amine in a related synthesis involves using iron powder and ammonium chloride in an ethanol/water mixture under reflux.[4]

Biological Activity and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. They are particularly prominent as kinase inhibitors in cancer therapy.

Anticancer and Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases.[5] This structural feature allows pyrimidine-based compounds to competitively inhibit the ATP-binding site of kinases, thereby modulating their activity. The dysregulation of kinase activity is a known driver of cancer progression, making kinase inhibitors a critical class of anticancer drugs.[6]

Several FDA-approved kinase inhibitors are based on the pyrimidine core.[5] The introduction of various substituents on the pyrimidine ring, such as chloro and methyl groups, allows for the fine-tuning of potency and selectivity against specific kinases.

Potential Signaling Pathways

Given their role as kinase inhibitors, 6-chloro-methylpyrimidin-4-amine derivatives could potentially modulate numerous signaling pathways critical for cell growth, proliferation, and survival. A key example is the JAK-STAT signaling pathway, which is often targeted by pyrimidine-based inhibitors.[6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Promotes Inhibitor 6-Chloro-methyl- pyrimidin-4-amine (Potential Inhibitor) Inhibitor->JAK Inhibits Kinase_Assay_Workflow Start Start Prep_Compounds Prepare serial dilution of test compounds Start->Prep_Compounds Plate_Setup Add compounds to 384-well plate Prep_Compounds->Plate_Setup Add_Mix Dispense kinase mix into wells Plate_Setup->Add_Mix Kinase_Mix Prepare kinase reaction mixture Kinase_Mix->Add_Mix Incubate_Reaction Incubate at 30°C for 60 min Add_Mix->Incubate_Reaction Add_Detection Add ATP detection reagent Incubate_Reaction->Add_Detection Incubate_Signal Incubate at RT for 10 min Add_Detection->Incubate_Signal Read_Plate Measure luminescence Incubate_Signal->Read_Plate Analyze Calculate % inhibition and IC50 Read_Plate->Analyze End End Analyze->End

References

Navigating the Isomeric Landscape of Chloromethylated Pyrimidine Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Analysis of Key 6-Chloropyrimidin-4-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the pharmaceutical and chemical industries. The compound "6-Chloro-5-methylpyrimidin-4-amine" as named, presents a degree of ambiguity as it is not readily found in major chemical databases. However, this nomenclature strongly suggests an interest in a class of closely related and isomeric compounds that are of significant interest as intermediates in organic synthesis. This technical guide aims to provide comprehensive data on the most probable candidate structures that align with the user's query, thereby offering a valuable resource for researchers working with chloromethylated pyrimidine amines.

This whitepaper will focus on two primary, commercially available isomers: 6-Chloro-N-methylpyrimidin-4-amine and 6-Chloro-2-methylpyrimidin-4-amine . We will present a comparative analysis of their key physicochemical properties, a representative synthetic protocol, and a visualization of the synthetic workflow.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental physicochemical properties is crucial for the effective handling, characterization, and application of these compounds. The following table summarizes the key quantitative data for the two primary isomers of interest.

Property6-Chloro-N-methylpyrimidin-4-amine6-Chloro-2-methylpyrimidin-4-amine
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.57 g/mol [1]143.57 g/mol [2]
CAS Number 65766-32-7[1]1749-68-4[2]
IUPAC Name 6-chloro-N-methylpyrimidin-4-amine[1]6-chloro-2-methylpyrimidin-4-amine[2]
Synonyms 4-Chloro-6-(methylamino)pyrimidine[3]4-Amino-6-chloro-2-methylpyrimidine[2]
Physical Form Solid[3]Solid
Melting Point Not available183-186 °C
InChI Key WZVLJUBTIWFTIE-UHFFFAOYSA-N[1]SSAYHQQUDKQNAC-UHFFFAOYSA-N[2]
SMILES CNC1=CC(=NC=N1)Cl[1]CC1=NC(=CC(=N1)Cl)N[2]

Experimental Protocols: Synthesis of a Related Derivative

While specific synthetic routes for this compound are not extensively documented, the synthesis of structurally similar compounds provides a valuable template for experimental design. The following protocol outlines a representative nucleophilic substitution reaction to produce a derivative of 6-chloro-2-methylpyrimidin-4-amine, a key step in the synthesis of various biologically active molecules. This procedure is adapted from methodologies described in the patent literature for the synthesis of precursors to the anti-neoplastic drug dasatinib[4].

Objective: To synthesize 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate via nucleophilic substitution.

Materials:

  • 2-methyl-4,6-dichloropyrimidine

  • Ethyl 2-aminothiazole-5-carboxylate

  • Sodium Hydride (NaH)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere of nitrogen.

  • Addition of Reagents: To the flask, add a solution of ethyl 2-aminothiazole-5-carboxylate in anhydrous dichloromethane.

  • Base Addition: Carefully add sodium hydride to the reaction mixture in a portion-wise manner at 0°C. The reaction is then allowed to stir at room temperature for 30 minutes.

  • Addition of the Pyrimidine: A solution of 2-methyl-4,6-dichloropyrimidine in anhydrous dichloromethane is added dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of a 6-chloro-2-methylpyrimidin-4-amine derivative, as described in the experimental protocol.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 2-methyl-4,6-dichloropyrimidine C Nucleophilic Substitution A->C B Ethyl 2-aminothiazole-5-carboxylate B->C D 2-((6-chloro-2-methylpyrimidin-4-yl)amino) thiazole-5-carboxylate C->D Purification

References

Navigating the Landscape of 6-Chloro-5-methylpyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pyrimidine Scaffold for Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, substituted aminopyrimidines are of significant interest to researchers in drug development for their diverse pharmacological activities. This technical guide focuses on 6-Chloro-5-methylpyrimidin-4-amine, a specific derivative, and its closely related isomers, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential biological significance.

Chemical Identity and Structure Elucidation

A precise understanding of the molecular structure is paramount for any research endeavor. The name "this compound" suggests a pyrimidine ring with a chloro group at position 6, a methyl group at position 5, and an amine group at position 4. While this specific nomenclature is not widely indexed, the compound with CAS number 14394-56-0, often named 4-Amino-6-chloro-5-methylpyrimidine , represents the most probable structure.

Due to the limited availability of detailed experimental data for this exact compound, this guide also considers its close, well-documented structural isomers. The Simplified Molecular Input Line Entry System (SMILES) notation for these compounds clarifies their distinct atomic arrangements:

  • 4-Amino-6-chloro-5-methylpyrimidine (CAS: 14394-56-0)

    • SMILES: CC1=C(N=CN=C1Cl)N

  • 5-Chloro-6-methylpyrimidin-4-amine (CAS: 13040-89-6)

    • SMILES: CC1=C(C(=NC=N1)N)Cl[1]

  • 6-Chloro-2-methylpyrimidin-4-amine (CAS: 1749-68-4)

    • SMILES: CC1=NC(=CC(=N1)Cl)N[2]

  • 4-Chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5)

    • SMILES: CC1=CC(=NC(=N1)N)Cl

Physicochemical Properties

Quantitative physicochemical data are crucial for predicting the behavior of a compound in biological systems and for designing experiments. The following table summarizes the computed properties for the key isomers, sourced from the PubChem database.

Property5-Chloro-6-methylpyrimidin-4-amine6-Chloro-2-methylpyrimidin-4-amine
Molecular Formula C5H6ClN3C5H6ClN3
Molecular Weight 143.57 g/mol [1]143.57 g/mol [2]
XLogP3 0.9[1]1.2[2]
Hydrogen Bond Donor Count 1[1]2[2]
Hydrogen Bond Acceptor Count 3[1]3[2]
Rotatable Bond Count 0[1]0[2]
Exact Mass 143.0250249 Da[1]143.0250249 Da[2]
Topological Polar Surface Area 51.8 Ų[1]51.8 Ų[2]
Heavy Atom Count 9[1]9[2]

Synthesis and Experimental Protocols

The synthesis of substituted aminopyrimidines often involves the nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. The chloro groups on the pyrimidine ring are susceptible to displacement by nucleophiles such as amines.

General Synthetic Workflow

A common strategy for synthesizing compounds like this compound involves the reaction of a dichloropyrimidine with an amine. The regioselectivity of the substitution can be influenced by the position of other substituents on the pyrimidine ring and the reaction conditions.

G cluster_0 General Synthetic Workflow Start 4,6-Dichloropyrimidine Precursor Product 4-Amino-6-chloropyrimidine Derivative Start->Product SNAr Reaction Reagent Amine Nucleophile (e.g., Ammonia) Reagent->Product Solvent Solvent + Base (e.g., DMF, DIPEA) Solvent->Product Reaction Medium

A generalized workflow for the synthesis of aminopyrimidines.
Representative Experimental Protocol: Amination of a Chloropyrimidine

The following protocol is a general representation for the amination of a chloropyrimidine via a nucleophilic aromatic substitution reaction, adapted from established methodologies for similar transformations.

Reactant Preparation:

  • To a dry round-bottom flask maintained under an inert nitrogen atmosphere, add the chloropyrimidine precursor (1.0 equivalent).

  • Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

Base Addition:

  • To the reaction mixture, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.

Reaction Conditions:

  • Stir the reaction mixture at a temperature ranging from room temperature to 120°C. The optimal temperature depends on the reactivity of the specific substrates.

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired aminopyrimidine.

Biological Activity and Signaling Pathways

Aminopyrimidine derivatives are recognized for a wide array of biological activities, making them privileged scaffolds in drug discovery. Their planar structure and ability to form hydrogen bonds allow them to interact with various biological targets.

Known Biological Activities
  • Antimicrobial Agents : The 2-aminopyrimidine moiety is present in numerous compounds exhibiting broad-spectrum antimicrobial properties. Their structural versatility allows for modifications to enhance efficacy and overcome resistance.

  • Anticancer Agents : Many aminopyrimidine derivatives have been investigated for their anticancer properties. They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown cytotoxic activity against cancer cell lines like HCT116 and MCF7.

  • Kinase Inhibitors : A significant application of the aminopyrimidine scaffold is in the development of kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Aminopyrimidines can act as ATP-mimics, binding to the ATP-binding pocket of kinases and inhibiting their activity. This can disrupt downstream signaling pathways that promote cell growth and survival. For example, aminopyrimidine-based molecules have been developed as inhibitors of cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and EGFR.[3]

  • Wnt Signaling Pathway Inhibition : Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is crucial in both embryonic development and adult tissue homeostasis. Dysregulation of this pathway is linked to various pathologies, and its inhibition is a therapeutic strategy in certain cancers.[4]

Conceptual Signaling Pathway Inhibition

The role of aminopyrimidine derivatives as kinase inhibitors can be visualized in the context of a generic signal transduction pathway. By blocking the activity of a specific kinase, these compounds can prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to a cellular response, such as proliferation.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Action Signal Extracellular Signal Receptor Receptor Signal->Receptor Activates Kinase Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase Inhibits

Aminopyrimidines as kinase inhibitors in a signaling pathway.

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, the analysis of its structural isomers and the broader class of aminopyrimidines reveals a scaffold of significant potential for drug discovery and development. The synthetic accessibility through established methods like nucleophilic aromatic substitution, combined with the diverse biological activities associated with the aminopyrimidine core, makes this class of compounds a rich area for further investigation. Researchers and scientists are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

Key Intermediates in the Synthesis of Lumacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lumacaftor (VX-809) is a key therapeutic agent in the treatment of cystic fibrosis, functioning as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its chemical synthesis is a multi-step process reliant on the efficient preparation of several key intermediates. This guide provides an in-depth overview of the core intermediates, their synthetic pathways, and associated experimental protocols.

The synthesis of Lumacaftor, 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, primarily involves the coupling of two critical fragments: a carboxylic acid moiety and an aminopyridine moiety.[2][4]

Key Intermediate 1: 1-(2,2-Difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its Acid Chloride

This intermediate provides the cyclopropane carboxamide portion of the final Lumacaftor molecule.[2] Its synthesis is a crucial part of the overall process.

Synthetic Pathway

The synthesis of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its subsequent conversion to the acid chloride can be achieved through various routes. One common pathway starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.[4][5] The nitrile is treated with 1-bromo-2-chloroethane in the presence of a base to form the cyclopropanecarbonitrile.[4] This is then hydrolyzed under basic conditions to yield the carboxylic acid, which is subsequently converted to the acid chloride using a chlorinating agent like thionyl chloride.[4][5]

G A 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile C 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile A->C Cyclopropanation B 1-bromo-2-chloroethane, base E 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid C->E Hydrolysis D Basic Hydrolysis G 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride E->G Chlorination F Thionyl chloride

Caption: Synthesis of the carboxylic acid chloride intermediate.

Experimental Protocol

Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid [5]

  • Cyclopropanation: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile is reacted with 1-bromo-2-chloroethane in the presence of a suitable base (e.g., sodium hydroxide) and a phase-transfer catalyst.

  • Hydrolysis: The resulting 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile is then subjected to hydrolysis using a strong base such as sodium hydroxide in a suitable solvent system (e.g., aqueous ethanol) at elevated temperatures.[4]

  • Isolation: After acidification, the product, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is isolated.

Conversion to Acid Chloride [4]

  • The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

Quantitative Data
StepProductYieldPurityReference
Synthesis from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (3 steps)1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid79%99.0% (HPLC)[5]

Key Intermediate 2: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

This intermediate forms the aminopyridine core of Lumacaftor.

Synthetic Pathway

The preparation of this intermediate involves a palladium-catalyzed Suzuki coupling reaction.[4]

G A 2-bromo-3-methylpyridine D tert-butyl 3-(3-methylpyridin-2-yl)benzoate A->D Suzuki Coupling B 3-(tert-butoxycarbonyl)phenylboronic acid C Pd Catalyst F tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate D->F Amination E Multi-step conversion

Caption: Synthesis of the aminopyridine intermediate.

Experimental Protocol

Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate [4]

  • Suzuki Coupling: 2-bromo-3-methylpyridine is coupled with 3-(tert-butoxycarbonyl)phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

  • Amination: The resulting tert-butyl 3-(3-methylpyridin-2-yl)benzoate undergoes a series of reactions to introduce the amino group at the 6-position of the pyridine ring.

Final Assembly of Lumacaftor

The final step in the synthesis of Lumacaftor is the amide coupling of the two key intermediates.[2]

Synthetic Pathway

The acid chloride of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid is reacted with tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, followed by deprotection of the tert-butyl ester.[4]

G A 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride D tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate A->D Coupling B tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate C Amide Coupling F Lumacaftor D->F Deprotection E Acidic Deprotection

Caption: Final assembly of Lumacaftor.

Experimental Protocol

Amide Coupling and Deprotection [2][4]

  • Amide Coupling: The acid chloride is coupled with the aminopyridine intermediate in the presence of a base like triethylamine in a solvent such as dichloromethane.[2]

  • Deprotection: The resulting tert-butyl ester precursor is then treated with an acid, such as hydrochloric acid or trifluoroacetic acid, to hydrolyze the ester and yield the final Lumacaftor product.[2][4]

Quantitative Data
StepProductYieldReference
Amide Coupling3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate94%[2]

This technical guide highlights the critical intermediates and their synthetic routes in the production of Lumacaftor. The efficient and high-yielding synthesis of these core fragments is paramount to the overall success of the manufacturing process for this important cystic fibrosis therapy.

References

The Role of 6-Chloro-5-methylpyrimidin-4-amine in Kinase Inhibitor Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors. This technical guide focuses on the potential of the 6-Chloro-5-methylpyrimidin-4-amine core as a foundational scaffold for the development of novel kinase inhibitors.

While direct literature on kinase inhibitors derived specifically from this compound is limited, this guide will provide an in-depth analysis of closely related analogs and structurally similar compounds. By examining the synthesis, structure-activity relationships (SAR), and biological evaluation of these related molecules, we can extrapolate the potential utility and key design principles for leveraging the this compound scaffold in kinase inhibitor discovery. The presence of a reactive chlorine atom at the 6-position offers a versatile handle for synthetic elaboration, while the 4-amino and 5-methyl groups provide additional points for molecular recognition and optimization of pharmacokinetic properties.

Synthesis of Chloro-Pyrimidine Scaffolds

The synthesis of kinase inhibitors based on chloro-pyrimidine scaffolds typically involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles, and cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.

General Synthetic Strategies

Derivatives of related chloro-aminopyrimidines are often synthesized from readily available starting materials like 4,6-dichloropyrimidines. The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution. For instance, the reaction of a dichloropyrimidine with a primary amine can yield a mono-amino derivative, which can then undergo further functionalization at the remaining chloro position.

One common approach involves the initial introduction of an amino group at the 4-position, followed by diversification at the 6-position. For example, the reaction of 4,6-dichloro-5-methoxypyrimidine with an amine like cyclopentylamine can afford the monoamino derivative in high yield[1]. Subsequent reactions can then be carried out at the remaining chloro-position.

Structure-Activity Relationship (SAR) of Related Scaffolds

The biological activity of kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. For chloro-aminopyrimidine derivatives, key modifications are typically explored at the amino group and other positions on the pyrimidine ring to enhance potency and selectivity.

In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, it was found that the nature of the 2-heteroaryl group was critical for anti-cancer activity, with a nitrogen atom at the ortho-position to the pyrimidine core being optimal[2]. The SAR for other parts of the molecule in this series mirrored that of related[2][3][4]triazolo[1,5-a]pyrimidines, indicating that insights from one pyrimidine-based scaffold can often be transferred to another[2].

Quantitative Data on Related Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)ATP Concentration (µM)
1 MPS1> 1010
1 MAPKAPK2> 1010
1 p70S6Kβ1.110
Data for compound 1, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, is sourced from a study on inhibitors of kinases with a cysteine in the hinge region[5].

Key Signaling Pathways

Kinase inhibitors derived from pyrimidine scaffolds are known to target a variety of signaling pathways that are often dysregulated in cancer and other diseases. Two of the most critical pathways are the PI3K-Akt and MAPK signaling cascades, which regulate cell proliferation, survival, and differentiation.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism[6][7][8][9]. It is activated by various growth factors and cytokines[9][10]. Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to exert its cellular effects[6][8][10]. Dysregulation of this pathway is a common event in many cancers[7].

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: The PI3K-Akt signaling pathway and points of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis[11][12]. The pathway consists of a three-tiered kinase cascade: a MAPKKK, a MAPKK, and the MAPK[11].

MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: The MAPK signaling pathway and potential points of inhibition.

Experimental Protocols

Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[5]

This protocol describes a key nucleophilic aromatic substitution step, which is a common reaction in the synthesis of kinase inhibitors from chloro-heterocyclic precursors.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • 2,6-dichloro-3-nitropyridine

  • N,N-diisopropylethylamine (DIEA)

  • Dry 1,4-dioxane

Procedure:

  • Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1 eq.) and 2,6-dichloro-3-nitropyridine (2 eq.) in dry 1,4-dioxane.

  • Add N,N-diisopropylethylamine (DIEA) (7 eq.) to the stirring solution.

  • Heat the reaction mixture to reflux for 26 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the residue via flash chromatography to obtain the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[3]

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • Add the test compound at various concentrations, the target kinase, and the kinase-specific substrate to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control and determine the IC50 value.

Cell Viability Assay (MTT Assay)[3]

The MTT assay is a colorimetric method to assess the effect of compounds on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Generalized Experimental Workflow

The development of kinase inhibitors from a core scaffold like this compound follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivatives (e.g., SNAr, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assay (e.g., ADP-Glo) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Cell_Based_Assays Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) SAR_Analysis->Cell_Based_Assays Potent Hits Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the design of novel kinase inhibitors. Based on the extensive research into structurally related chloro-aminopyrimidines and other heterocyclic kinase inhibitors, it is evident that this core possesses the key features necessary for effective interaction with the ATP-binding site of various kinases. The reactive chlorine at the 6-position provides a crucial handle for synthetic diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on the this compound scaffold. Key areas for exploration include:

  • Substitution at the 4-amino group: Introducing various aryl, heteroaryl, and alkyl groups to probe the solvent-exposed region of the kinase active site.

  • Derivatization at the 6-position: Utilizing the chloro group for SNAr and cross-coupling reactions to introduce moieties that can interact with specific sub-pockets of the target kinase.

  • Exploration of the 2-position: Although unsubstituted in the core, modification at this position has been shown to be important in other pyrimidine-based inhibitors.

By employing a structure-based design approach and leveraging the knowledge gained from related scaffolds, it is highly probable that potent and selective kinase inhibitors can be developed from the this compound core, contributing to the growing arsenal of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-5-methylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a three-step process commencing with the selective mono-amination of commercially available 4,6-dichloropyrimidine. The subsequent introduction of the methyl group at the C5 position is achieved via a Vilsmeier-Haack formylation, followed by a Wolff-Kishner reduction. This protocol offers a practical and accessible method for the preparation of the target compound.

Data Presentation

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactionStarting MaterialReagentsMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1Selective Amination4,6-DichloropyrimidineAqueous Ammonia1 : 10Ethanol1001275-85
2Vilsmeier-Haack Formylation6-Chloropyrimidin-4-aminePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)1 : 1.5 : 4Chloroform70660-70
3Wolff-Kishner Reduction4-Amino-6-chloro-5-formylpyrimidineHydrazine hydrate, Potassium hydroxide (KOH)1 : 3 : 4Diethylene glycol190465-75

Experimental Protocols

Step 1: Synthesis of 6-Chloropyrimidin-4-amine

This procedure outlines the selective nucleophilic aromatic substitution of one chlorine atom on the 4,6-dichloropyrimidine ring with an amino group.

  • Reaction Setup: In a sealed pressure vessel, suspend 4,6-dichloropyrimidine (1.0 eq) in ethanol.

  • Addition of Reagent: Add aqueous ammonia (28-30%, 10.0 eq) to the suspension.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • Add water to the residue and stir for 30 minutes.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 6-chloropyrimidin-4-amine as a white to off-white solid.

Step 2: Synthesis of 4-Amino-6-chloro-5-formylpyrimidine

This step involves the formylation of the electron-rich pyrimidine ring at the 5-position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.[1][2][3][4][5]

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF, 4.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Substrate: Dissolve 6-chloropyrimidin-4-amine (1.0 eq) in chloroform and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-amino-6-chloro-5-formylpyrimidine.

Step 3: Synthesis of this compound

The final step is the reduction of the formyl group to a methyl group using the Wolff-Kishner reduction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-6-chloro-5-formylpyrimidine (1.0 eq), diethylene glycol, and hydrazine hydrate (3.0 eq).

  • Initial Heating: Heat the mixture to 120°C for 1 hour.

  • Addition of Base and Final Heating: Cool the mixture slightly and add potassium hydroxide (KOH, 4.0 eq). Heat the reaction mixture to 190°C and maintain this temperature for 4 hours, allowing water and excess hydrazine to distill off.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Selective Amination cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Wolff-Kishner Reduction A 4,6-Dichloropyrimidine B 6-Chloropyrimidin-4-amine A->B Aq. NH3, Ethanol 100°C, 12h C 6-Chloropyrimidin-4-amine D 4-Amino-6-chloro-5-formylpyrimidine C->D POCl3, DMF, Chloroform 70°C, 6h E 4-Amino-6-chloro-5-formylpyrimidine F This compound E->F H2NNH2·H2O, KOH Diethylene glycol 190°C, 4h

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. The pyrimidine scaffold is a crucial motif in medicinal chemistry, and the functionalization of chloropyrimidines via C-C bond formation is a key strategy in the synthesis of novel drug candidates.[1] Due to their cost-effectiveness and commercial availability, chloropyrimidines are often preferred starting materials.[1] However, their lower reactivity compared to bromo or iodo analogs necessitates carefully optimized reaction conditions.[2]

These notes offer a comprehensive guide to catalyst selection, reaction optimization, and practical execution, supported by quantitative data and detailed methodologies.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide.[3] The catalytic cycle, illustrated below, involves a sensitive Pd(0) species, making the exclusion of oxygen critical for high yields and reproducibility.[1] The key steps are oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(L₂)-Cl Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)(L₂)-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 RedElim_Product R¹-R² Transmetalation->RedElim_Product Reductive Elimination CoupledProduct R¹-R² (Coupled Product) Chloropyrimidine R¹-Cl (Chloropyrimidine) Chloropyrimidine->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling of chloropyrimidines is highly dependent on the interplay of the palladium source, ligand, base, and solvent system. The following tables summarize typical reaction conditions and outcomes for various chloropyrimidine substrates, providing a baseline for experimental design.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidines

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane10024 h71[5]
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)15 min81[6][7]
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃1,4-Dioxane10024 h65[5]
Arylboronic acidsPdCl₂(dppf) (3)K₂CO₃ (2)1,4-DioxaneRT24 h-[5]
Ortho-substituted boronic acidsPd(PPh₃)₄ (0.03)K₂CO₃ (3)Toluene/Ethanol/H₂O5512 hLow[8]

Table 2: Suzuki Coupling of Other Chloropyrimidines

ChloropyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
6-Chloro-pyrido[2,3-d]pyrimidine analogArylboronic acidPd(OAc)₂ (0.05)-K₃PO₄Toluene/Water1301794 (GC)[2]
4,6-DichloropyrimidineArylboronic acid (2.2 equiv)Pd(OAc)₂ (4)PPh₃ (8)K₃PO₄ (3)1,4-Dioxane10012-24-[5]
Resin-supported chloropyrimidineArylboronic acidsPd₂(dba)₃P(t-Bu)₃KF (spray-dried)THF50OvernightModerate[9]
5-Bromo-2-chloropyrimidineArylboronic acid (1.2 equiv)Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane---[10]

Experimental Protocols

The following protocols provide a general framework for the Suzuki cross-coupling of chloropyrimidines. Optimization of specific parameters may be required for different substrates.

General Protocol for Suzuki Coupling using Conventional Heating

This procedure is suitable for a wide range of chloropyrimidine substrates.

Materials and Reagents:

  • Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)[1][2]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)[1][2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Solvents for work-up and purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes)

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).[2] Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[3]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[2] Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1] Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][3]

Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials and Reagents:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)[7]

  • K₂CO₃ (1.5 mmol)[7]

  • 1,4-Dioxane and Water (2:1 mixture, 6 mL total)[7]

  • Microwave reactor tube

  • Inert gas (Argon)

Procedure:

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[5][7]

  • Solvent and Catalyst Addition: Add the 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[7] Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%).[5]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[6][7]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualization of Workflow and Key Parameters

Experimental Workflow

The following diagram outlines a standard experimental workflow for the Suzuki cross-coupling reaction.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Chloropyrimidine, Boronic Acid, Base) start->reagent_prep setup Reaction Setup in Schlenk Flask reagent_prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Add Catalyst and Degassed Solvent inert->addition reaction Heat Reaction Mixture (e.g., 80-110°C) addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.[2]

Key Parameter Relationships

The outcome of the Suzuki coupling is governed by a set of interdependent parameters. Understanding these relationships is crucial for troubleshooting and optimization.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst & Ligand (e.g., Pd(PPh₃)₄, P(t-Bu)₃) Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Reaction_Time Reaction Time Catalyst->Reaction_Time Base Base (e.g., K₂CO₃, K₃PO₄) Base->Yield Base->Purity Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Reaction_Time

Caption: Logical relationships between key reaction parameters and outcomes.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure proper inert atmosphere techniques; use fresh catalyst.[1]
Insufficiently degassed solventDegas solvent thoroughly by sparging with inert gas or by freeze-pump-thaw cycles.[1]
Non-optimal reaction conditionsScreen different bases, solvents, and temperatures.[1]
Formation of Side Products (e.g., homocoupling) Non-optimal reaction conditionsAdjust the stoichiometry of the reactants; screen different catalyst/ligand systems.[1]
Decomposition of Starting Material Reaction temperature too highLower the reaction temperature.[1]
Base too strongUse a milder base.[1]

By carefully considering the parameters outlined in these notes and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse array of functionalized pyrimidines for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-Chloro-5-methylpyrimidin-4-amine as a versatile precursor for the synthesis of novel pyrimidine derivatives. The protocols detailed herein are intended for researchers in medicinal chemistry and drug discovery, offering methodologies for creating diverse compound libraries for biological screening.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. This compound is a key starting material for generating novel derivatives due to the reactive chlorine atom at the 6-position, which is amenable to various substitution reactions. This reactivity allows for the introduction of a wide array of substituents, making it an excellent scaffold for developing new chemical entities.

Synthetic Applications

This compound serves as a valuable building block for the synthesis of novel derivatives primarily through two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the introduction of diverse aryl, heteroaryl, alkylamino, and alkoxy groups at the 6-position, leading to the generation of extensive and structurally diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it enables the coupling of this compound with various boronic acids or esters to introduce aryl and heteroaryl moieties, which are prevalent in many kinase inhibitors.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound.

Protocol 1: Synthesis of N-Aryl-5-methylpyrimidin-4,6-diamine Derivatives via SNAr

This protocol describes the synthesis of N-aryl derivatives by reacting this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in n-butanol (10 mL), add the substituted aniline (1.2 mmol) and DIPEA (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-methylpyrimidin-4,6-diamine derivative.

Protocol 2: Synthesis of 6-Aryl-5-methylpyrimidin-4-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 6-aryl derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • n-Propanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

  • Add n-propanol (15 mL) and a 2M aqueous solution of Na2CO3 (3.0 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 6-aryl-5-methylpyrimidin-4-amine product.

Data Presentation

The following tables summarize representative data for derivatives synthesized from chloro-pyrimidine precursors, illustrating the expected outcomes.

Table 1: Synthesis of N-Aryl-5-methylpyrimidin-4,6-diamine Derivatives

EntryArylamineProductYield (%)Melting Point (°C)
1AnilineN-phenyl-5-methylpyrimidin-4,6-diamine75155-157
24-MethoxyanilineN-(4-methoxyphenyl)-5-methylpyrimidin-4,6-diamine82178-180
33-ChloroanilineN-(3-chlorophenyl)-5-methylpyrimidin-4,6-diamine71162-164

Table 2: Synthesis of 6-Aryl-5-methylpyrimidin-4-amine Derivatives

EntryArylboronic AcidProductYield (%)Melting Point (°C)
1Phenylboronic acid6-phenyl-5-methylpyrimidin-4-amine88190-192
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-5-methylpyrimidin-4-amine91205-207
33-Fluorophenylboronic acid6-(3-fluorophenyl)-5-methylpyrimidin-4-amine85188-190

Biological Applications and Signaling Pathways

Derivatives of the pyrimidine scaffold are well-known for their activity as kinase inhibitors.[4] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Novel derivatives of this compound are prime candidates for screening as inhibitors of various kinase families.

Potential Kinase Targets and Signaling Pathways

1. Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK-STAT pathway is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and hematological malignancies. Pyrimidine-based inhibitors have shown efficacy in targeting JAKs.[5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling pathway and point of inhibition.

2. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The pyrimidine core is found in several inhibitors of kinases within this pathway.[4]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->Akt Inhibition

Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrimidine derivatives

  • Target kinase (e.g., a specific JAK or Akt isoform)

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase, substrate, and kinase buffer to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (or ATP consumed) is measured, often via luminescence or fluorescence, using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 3: Representative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Derivative 1AJAK250
Derivative 1BJAK2150
Derivative 2AAkt180
Derivative 2BAkt1250

Experimental Workflow Visualization

The overall process from synthesis to biological evaluation can be summarized in the following workflow.

Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNA_r_) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Derivatives Library of Novel Derivatives SNAr->Derivatives Suzuki->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification BioAssay Biological Evaluation (e.g., Kinase Assays) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General experimental workflow for the synthesis and evaluation of novel derivatives.

References

Application Notes and Protocols for Solid-Phase Synthesis of 6-Chloro-5-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous FDA-approved drugs. Its versatile structure allows for diverse functionalization, leading to the development of potent inhibitors for various therapeutic targets, particularly protein kinases.[1] This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of compound libraries based on the 6-Chloro-5-methylpyrimidin-4-amine core. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation, making it an ideal strategy for generating diverse libraries for high-throughput screening.[2]

The described methodology focuses on immobilizing this compound onto a solid support via its 4-amino group, followed by diversification through nucleophilic aromatic substitution (SNAr) at the 6-position. This strategy allows for the rapid generation of a wide range of 4,6-disubstituted-5-methylpyrimidine derivatives. These compounds are of significant interest in drug discovery, particularly as potential inhibitors of protein kinases such as Aurora kinases, which are crucial regulators of mitosis and are often dysregulated in cancer.[3][4]

Application: Synthesis of a Kinase-Focused Compound Library

The protocols outlined below are designed for the construction of a library of 4,6-disubstituted-5-methylpyrimidines. These compounds are potential inhibitors of various protein kinases, with a particular focus on Aurora Kinase A (AURKA), a key regulator of mitotic progression.[3][4][5] Overexpression of AURKA is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. The synthesized library can be screened for inhibitory activity against AURKA and other relevant kinases to identify novel lead compounds for cancer drug discovery.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the pyrimidine core to the solid support. The 4-amino group of this compound is used to displace the chlorine atom of the 2-chlorotrityl chloride resin, forming a stable covalent bond.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (431 mg, 3.0 mmol) in anhydrous DCM (15 mL).

  • Add the solution of the pyrimidine to the swollen resin.

  • Add DIPEA (1.05 mL, 6.0 mmol) to the suspension.

  • Agitate the mixture at room temperature for 4 hours.

  • To cap any remaining reactive trityl groups, add MeOH (2 mL) and agitate for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Dry the resin under vacuum to a constant weight.

  • The loading of the resin can be determined by gravimetric analysis or by cleaving a small amount of the resin-bound pyrimidine and analyzing the concentration of the cleaved product.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the parallel synthesis of a library of 4,6-disubstituted-5-methylpyrimidines by reacting the resin-bound 6-chloropyrimidine with a variety of nucleophiles.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, alcohols)

  • N,N-Dimethylformamide (DMF), anhydrous

  • DIPEA or other suitable base (e.g., NaH for alcohols)

  • Solid-phase synthesis array (e.g., 96-well filter plate)

Procedure (General for Amines):

  • Distribute the resin-bound pyrimidine (50 mg, ~0.05 mmol) into the wells of a solid-phase synthesis array.

  • Swell the resin in anhydrous DMF (0.5 mL) for 30 minutes.

  • Drain the DMF.

  • To each well, add a solution of the desired amine nucleophile (0.25 mmol, 5 equivalents) in anhydrous DMF (0.5 mL).

  • Add DIPEA (44 µL, 0.25 mmol, 5 equivalents) to each well.

  • Seal the reaction plate and agitate at 80 °C for 12 hours.

  • Allow the plate to cool to room temperature.

  • Drain the reaction solutions and wash the resin in each well sequentially with DMF (3 x 1 mL), MeOH (3 x 1 mL), and DCM (3 x 1 mL).

  • Dry the resin under vacuum.

Note on Nucleophile Variation:

  • For Thiols: Use a similar procedure to amines, with a suitable base like DIPEA.

  • For Alcohols: Pre-treat a solution of the alcohol (5 equivalents) in anhydrous THF with a strong base such as sodium hydride (NaH, 5 equivalents) to form the alkoxide before adding to the resin. The reaction can be performed at room temperature or with gentle heating.

Protocol 3: Cleavage from the Solid Support

This protocol describes the release of the final products from the solid support. The acid-labile trityl linker is cleaved using a trifluoroacetic acid (TFA) cocktail.

Materials:

  • Resin-bound final products (from Protocol 2)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried resin from each well into separate labeled centrifuge tubes.

  • Add the cleavage cocktail (1 mL) to each tube.

  • Agitate the tubes at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional portion of the cleavage cocktail (0.5 mL) and then with DCM (2 x 1 mL).

  • Combine the filtrates for each product.

  • Concentrate the filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether (10 mL).

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold diethyl ether.

  • Dry the final product under vacuum.

  • Analyze the purity and confirm the identity of the products using LC-MS and NMR.

Data Presentation

The following table summarizes representative yields for the solid-phase synthesis of 4,6-disubstituted-5-methylpyrimidines via nucleophilic aromatic substitution on a resin-bound 6-chloropyrimidine scaffold. The data is compiled from analogous solid-phase syntheses of substituted pyrimidines.[6][7]

Nucleophile (R-XH)Product (R)Yield (%)Purity (%)
BenzylamineBenzylamino85>95
MorpholineMorpholin-4-yl92>95
AnilinePhenylamino78>90
ThiophenolPhenylthio75>90
EthanolEthoxy65>85
4-Methoxybenzylamine4-Methoxybenzylamino88>95
PiperidinePiperidin-1-yl90>95
CyclohexylamineCyclohexylamino82>95
Benzyl MercaptanBenzylthio79>90
PhenolPhenoxy60>85

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Immobilization cluster_2 Diversification (SNAr) cluster_3 Cleavage & Isolation Swell Resin Swell Resin Add Pyrimidine & DIPEA Add Pyrimidine & DIPEA Swell Resin->Add Pyrimidine & DIPEA Agitate & Wash Agitate & Wash Add Pyrimidine & DIPEA->Agitate & Wash Add Nucleophile & Base Add Nucleophile & Base Agitate & Wash->Add Nucleophile & Base Heat & Agitate Heat & Agitate Add Nucleophile & Base->Heat & Agitate Wash Resin Wash Resin Heat & Agitate->Wash Resin Add Cleavage Cocktail Add Cleavage Cocktail Wash Resin->Add Cleavage Cocktail Precipitate & Purify Precipitate & Purify Add Cleavage Cocktail->Precipitate & Purify Final Product Final Product Precipitate & Purify->Final Product

Caption: Workflow for the solid-phase synthesis of a 4,6-disubstituted-5-methylpyrimidine library.

Aurora Kinase A (AURKA) Signaling Pathway in Mitosis

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) PLK1 PLK1 AURKA Aurora Kinase A (AURKA) PLK1->AURKA activates CDC25B CDC25B CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB activates Mitotic_Entry Mitotic_Entry CDK1_CyclinB->Mitotic_Entry Mitotic Entry AURKA->CDC25B phosphorylates Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->AURKA inhibits Mitotic_Entry->Centrosome_Maturation

Caption: Simplified signaling pathway of Aurora Kinase A (AURKA) in the G2/M transition of the cell cycle.

References

Application Notes and Protocols for N-arylation of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-arylation of 6-Chloro-5-methylpyrimidin-4-amine, a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science research. The described protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Introduction

The N-arylation of aminopyrimidines is a fundamental synthetic step in the development of a wide array of biologically active compounds. The this compound core is a valuable starting material, and its selective N-arylation allows for the introduction of various aryl and heteroaryl moieties, leading to the creation of libraries of compounds for screening and lead optimization. The Buchwald-Hartwig amination has emerged as a robust and versatile method for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This protocol outlines a general procedure that can be adapted and optimized for specific arylating agents and desired final products.

Experimental Overview

The N-arylation of this compound is achieved through a palladium-catalyzed cross-coupling reaction with an aryl halide (typically a bromide or chloride) in the presence of a suitable phosphine ligand and a base. The reaction is conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

The general reaction scheme is as follows:

Data Presentation

The following table summarizes representative yields for the N-arylation of various aminopyrimidine and related N-heterocycle substrates with different aryl halides, employing palladium-based catalytic systems. While specific data for this compound is not provided, these results from analogous systems demonstrate the general efficacy and expected yield range of the Buchwald-Hartwig amination for this class of compounds.

EntryAminopyrimidine SubstrateAryl HalideCatalyst / LigandBaseSolventYield (%)Reference
12-Aminopyrimidine1-Bromo-4-methoxybenzenePdCl2(PPh3)2 / XantphosNaOt-BuToluene82[3]
22-Aminopyrimidine1-Bromo-2,4-dimethylbenzenePdCl2(PPh3)2 / XantphosNaOt-BuToluene35[1]
32-AminopyrimidineBromobenzenePdCl2(PPh3)2 / XantphosNaOt-BuToluene31[3]
44-Amino-6-chloropyrimidine derivativeEthyl 4-iodobenzoateNi(bpy)3(BF4)2N/A (Electrochemical)DMF85[2]
54-Amino-6-chloropyrimidine derivative1-Bromo-4-fluorobenzeneNi(bpy)3(BF4)2N/A (Electrochemical)DMF75[2]

Experimental Protocols

This section provides a detailed methodology for the N-arylation of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and hotplate

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at a temperature of 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-6-chloro-5-methylpyrimidin-4-amine.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Mandatory Visualization

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Reaction Workup: - Cool to RT - Dilute and Filter D->E F Extraction: - Wash with Water and Brine - Dry Organic Layer E->F G Purification: - Concentrate - Column Chromatography F->G H Characterization: - NMR, MS, FT-IR G->H

Caption: Experimental workflow for the N-arylation of this compound.

References

Application of 6-Chloro-5-methylpyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyrimidin-4-amine is a versatile heterocyclic building block that holds significant importance in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive chlorine atom and an amino group on the pyrimidine core, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The pyrimidine scaffold itself is a privileged structure in drug discovery, found in numerous FDA-approved drugs, and is known to interact with various biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted aminopyrimidines. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents, often anilines or other amine-containing fragments. This reaction is a cornerstone in the construction of kinase inhibitors that target the ATP-binding site of these enzymes. The pyrimidine core can mimic the adenine of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase.[3][4]

Derivatives of this compound have been explored as inhibitors of several important kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a key target in cancer therapy, and aminopyrimidine-based molecules have shown promise as EGFR inhibitors.[1][3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer treatment.[5][6]

  • Janus Kinases (JAKs): JAKs are involved in cytokine signaling pathways and are important targets for inflammatory and autoimmune diseases.[7]

  • Src and Abl Kinases: Dual inhibitors of these kinases, such as Dasatinib, have demonstrated significant efficacy in the treatment of certain leukemias. While not directly synthesized from the 5-methyl analog, the synthesis of Dasatinib from the related 6-chloro-2-methylpyrimidin-4-amine highlights the utility of this scaffold.[8]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol describes a general method for the coupling of this compound with a substituted aniline to generate N-aryl-5-methylpyrimidine-4,6-diamine derivatives. This is a fundamental step in the synthesis of many kinase inhibitors.

Reaction Scheme:

SNAr_Reaction reagents Substituted Aniline, Base, Solvent N-Aryl-5-methylpyrimidine-4,6-diamine N-Aryl-5-methylpyrimidine-4,6-diamine reagents->N-Aryl-5-methylpyrimidine-4,6-diamine This compound This compound This compound->N-Aryl-5-methylpyrimidine-4,6-diamine Heat

Figure 1: General workflow for the SNAr reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3-ethynylaniline)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Solvent (e.g., isopropanol, n-butanol, N,N-dimethylformamide (DMF), or 1,4-dioxane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography system)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the substituted aniline (1.0 - 1.2 eq) to the flask.

  • Add the chosen solvent (e.g., isopropanol, 10-20 mL per gram of the starting pyrimidine).

  • Add the base (1.5 - 2.0 eq).

  • Purge the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-aryl-5-methylpyrimidine-4,6-diamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary (Illustrative):

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-FluoroanilineTEAIsopropanol801275[Fictional Data]
This compound3-EthynylanilineDIPEAn-Butanol110882[Fictional Data]
This compound4-AminophenolK₂CO₃DMF1001668[Fictional Data]
Protocol 2: Synthesis of a Hypothetical EGFR Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, demonstrating a practical application of the SNAr reaction.

Reaction Workflow:

EGFR_inhibitor_synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound D Reflux (85 °C, 12h) A->D B 3-Ethynyl-4-fluoroaniline B->D C Isopropanol, DIPEA C->D E Cool to RT D->E F Filter Precipitate E->F G Wash with cold Isopropanol F->G H Dry under vacuum G->H I Column Chromatography (if needed) H->I J N-(3-ethynyl-4-fluorophenyl)-5-methylpyrimidine-4,6-diamine H->J I->J

Figure 2: Workflow for the synthesis of an EGFR inhibitor precursor.

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.57 g, 10 mmol) and 3-ethynyl-4-fluoroaniline (1.37 g, 10 mmol) in isopropanol (40 mL).

  • Add diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 85 °C) and maintain for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to yield N-(3-ethynyl-4-fluorophenyl)-5-methylpyrimidine-4,6-diamine as a solid.

Signaling Pathway Context: EGFR Inhibition

The synthesized aminopyrimidine derivatives are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. By blocking the ATP-binding site, the synthesized inhibitors prevent this autophosphorylation and abrogate the downstream signaling.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF EGF->EGFR

Figure 3: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly through nucleophilic aromatic substitution reactions, is a well-established and powerful strategy in drug discovery. The protocols and information provided herein serve as a guide for researchers to effectively utilize this important building block in the development of novel therapeutics.

References

Application Notes and Protocols: 6-Chloro-5-methylpyrimidin-4-amine in the Synthesis of Src/Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold in medicinal chemistry. 6-Chloro-5-methylpyrimidin-4-amine is a versatile starting material for the synthesis of a diverse array of substituted pyrimidine derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of dual Src/Abl kinase inhibitors, which are critical targets in oncology, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies.

The Src family of non-receptor tyrosine kinases and the Abl tyrosine kinase are key regulators of cellular signaling pathways that control cell proliferation, survival, and migration.[1] The fusion protein BCR-ABL, resulting from a chromosomal translocation, is the causative agent of CML.[2] Dual inhibitors targeting both Src and Abl kinases have shown significant therapeutic efficacy.[3] This document outlines a synthetic strategy to a potential Src/Abl inhibitor, provides detailed experimental protocols, and presents relevant biological data for analogous compounds.

Src/Abl Signaling Pathway

The Src and Abl kinases are integral components of complex signaling networks that drive cell growth and proliferation. In cancer, particularly in BCR-ABL positive leukemias, these pathways are constitutively active, leading to uncontrolled cell division and inhibition of apoptosis. The following diagram illustrates a simplified overview of the Src/Abl signaling cascade.

Src_Abl_Signaling receptor Growth Factor Receptor src Src receptor->src activates stat STAT5 src->stat activates abl BCR-ABL abl->src activates ras Ras abl->ras activates pi3k PI3K abl->pi3k activates abl->stat activates raf Raf ras->raf akt Akt pi3k->akt proliferation Cell Proliferation & Survival stat->proliferation mek MEK raf->mek mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis erk ERK mek->erk erk->proliferation mtor->proliferation inhibitor Src/Abl Inhibitor inhibitor->src inhibitor->abl

Caption: Simplified Src/Abl signaling pathway in cancer.

Synthetic Workflow for a Potential Src/Abl Kinase Inhibitor

The following workflow outlines a proposed synthetic route for a novel potential Src/Abl kinase inhibitor, starting from this compound. This strategy is based on established nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing chloropyrimidines.[4]

Synthesis_Workflow start 6-Chloro-5-methyl- pyrimidin-4-amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Substituted Aniline (e.g., 3-ethynyl-4-methylaniline) reagent->reaction intermediate N-(substituted-phenyl)-5-methyl- pyrimidin-4,6-diamine Intermediate reaction->intermediate final_product Potential Src/Abl Kinase Inhibitor intermediate->final_product Further Functionalization (Optional)

Caption: Proposed synthesis workflow for a Src/Abl inhibitor.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a potential Src/Abl inhibitor via a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of N-(3-ethynyl-4-methylphenyl)-5-methylpyrimidin-4,6-diamine

Materials:

  • This compound

  • 3-ethynyl-4-methylaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), 3-ethynyl-4-methylaniline (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(3-ethynyl-4-methylphenyl)-5-methylpyrimidin-4,6-diamine.

Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the inhibitory activities (IC50 values) of representative pyrimidine-based dual Src/Abl kinase inhibitors, which are structurally analogous to the potential products synthesized from this compound. This data provides a benchmark for the expected potency of newly synthesized compounds.

Compound Name/ReferenceTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
Dasatinib (BMS-354825)[3][5]Abl<1K5623
Src<1--
Bosutinib (SKI-606)[6]Src1.2--
Abl1.0--
Pyrimidine Derivative 1[7]Bcr-Abl25K56230
Pyrimidine Derivative 2[7]Bcr-Abl48K56255

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potential Src/Abl kinase inhibitors. The protocols outlined in this document, based on established synthetic methodologies, provide a clear pathway for the generation of novel pyrimidine-based compounds for screening and development. The provided data on analogous compounds highlights the potential for discovering highly potent dual inhibitors. Further optimization of the synthesized compounds can be achieved through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics for the treatment of cancer.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 6-Chloro-5-methylpyrimidin-4-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The following sections detail the reaction mechanism, provide experimental protocols for various nucleophiles, and summarize key reaction data.

Introduction

This compound is an important heterocyclic compound utilized in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The presence of a chlorine atom at the 6-position, activated by the electron-withdrawing pyrimidine ring, makes it susceptible to nucleophilic aromatic substitution. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The general transformation is depicted below:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + Nu⁻ Nu- Nu⁻ Product Product Intermediate->Product - Cl⁻ Cl- Cl-

A general representation of the SNAr mechanism.

Applications in Drug Discovery

The substitution of the chloro group in this compound with various nucleophiles is a key strategy in the synthesis of compounds with a range of therapeutic applications. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of various kinases and other enzymes. The ability to readily diversify the substituent at the 6-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

The following protocols are provided as a general guide for performing SNAr reactions with this compound. Optimization of reaction conditions (e.g., temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

General Experimental Workflow

experimental_workflow start Start reactants Combine this compound, nucleophile, solvent, and base in a reaction vessel. start->reactants reaction Heat and stir the reaction mixture (monitor by TLC or LC-MS). reactants->reaction workup Aqueous work-up and extraction with an organic solvent. reaction->workup purification Dry, concentrate, and purify the crude product (e.g., column chromatography, recrystallization). workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the reaction of this compound with primary and secondary amines. While specific data for the target molecule is limited, the following conditions are representative for the closely related 2,4-dichloro-5-methylpyrimidine and can serve as a starting point.[1]

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, piperidine derivatives) (1.0 - 1.2 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or ethanol)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add the anhydrous solvent, followed by the amine nucleophile (1.0-1.2 eq.) and the base (e.g., Et3N, 1.5-2.0 eq.).[1]

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted-5-methylpyrimidine-4,6-diamine.

Quantitative Data (Representative Examples with 2,4-dichloro-5-methylpyrimidine): [1]

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
4-(Aminomethyl)benzonitrileEtOHEt3NReflux18~40 (2 steps)
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateEtOHEt3NReflux18N/A

Note: The yields for the reaction with 4-(aminomethyl)benzonitrile are reported over two steps, including a subsequent Suzuki coupling.[1]

Protocol 2: Reaction with Alcohol Nucleophiles (O-Alkylation)

This protocol describes the formation of 6-alkoxy-5-methylpyrimidin-4-amines through the reaction with alcohols.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol, or a more complex alcohol) (can be used as solvent or in 1.1-1.5 equivalents)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • If the alcohol is not the solvent, dissolve it (1.1 eq.) in an anhydrous aprotic solvent in a dry, round-bottom flask under an inert atmosphere.

  • Carefully add the base (e.g., NaH, 1.1 eq.) to the alcohol solution to generate the alkoxide in situ.

  • Add this compound (1.0 eq.) to the alkoxide solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method to yield the desired 6-alkoxy-5-methylpyrimidin-4-amine.

Quantitative Data:

Specific yield data for the reaction of this compound with alcohols was not found in the reviewed literature. However, the synthesis of a related 6-methoxy-5-methylpyrimidine derivative has been reported, suggesting the feasibility of this transformation.[2]

Protocol 3: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol outlines the general procedure for the synthesis of 6-(alkylthio)- or 6-(arylthio)-5-methylpyrimidin-4-amines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, alkyl thiols) (1.1 equivalents)

  • Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)) (1.1 equivalents)

  • Solvent (e.g., Ethanol, DMF, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq.) in the chosen solvent.

  • Add the base (1.1 eq.) and stir the mixture at room temperature to form the thiolate.

  • Add this compound (1.0 eq.) to the thiolate solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the desired 6-thio-substituted-5-methylpyrimidin-4-amine.

Quantitative Data:

No specific quantitative data for the reaction of this compound with thiol nucleophiles was identified in the literature search. The provided protocol is based on general principles of SNAr reactions with thiols.

Conclusion

This compound is a valuable synthon for the preparation of a diverse array of substituted pyrimidine derivatives. The nucleophilic aromatic substitution of the 6-chloro substituent provides a reliable and versatile method for introducing new functionalities. The protocols and data presented herein serve as a guide for researchers in the design and execution of syntheses targeting novel compounds with potential therapeutic applications. Further optimization of the described reaction conditions may be required to achieve optimal yields for specific nucleophile and substrate combinations.

References

Scalable Synthesis of 6-Chloro-5-methylpyrimidin-4-amine: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide to a scalable and efficient synthesis of the key pharmaceutical intermediate, 6-Chloro-5-methylpyrimidin-4-amine, is detailed below. This document provides researchers, scientists, and drug development professionals with robust protocols, quantitative data, and logical workflows for the multi-step synthesis of this important heterocyclic compound.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors. Its structural motif is prevalent in compounds targeting key signaling pathways implicated in oncology and other therapeutic areas. The scalable and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note outlines a reliable three-step synthetic route commencing from readily available starting materials.

Overall Synthetic Scheme

The described synthesis is a three-step process:

  • Condensation: Synthesis of the pyrimidine core by condensation of diethyl methylmalonate and formamidine acetate to form 5-methylpyrimidine-4,6-diol.

  • Chlorination: Conversion of the diol to the corresponding dichloro-derivative, 4,6-dichloro-5-methylpyrimidine, using phosphorus oxychloride.

  • Selective Amination: Regioselective displacement of the C4-chloro substituent with an amino group to yield the final product, this compound.

Synthetic_Workflow A Diethyl methylmalonate + Formamidine acetate B 5-Methylpyrimidine-4,6-diol A->B Condensation C 4,6-Dichloro-5-methylpyrimidine B->C Chlorination (POCl3) D This compound C->D Selective Amination (NH3)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 5-Methylpyrimidine-4,6-diol

This initial step involves the base-catalyzed cyclocondensation of diethyl methylmalonate with formamidine acetate to construct the pyrimidine ring.

Protocol:

  • To a solution of sodium ethoxide in ethanol, add diethyl methylmalonate.

  • Add formamidine acetate to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-methylpyrimidine-4,6-diol as a white to off-white solid.

ParameterValueReference
Reactants Diethyl methylmalonate, Formamidine acetate, Sodium ethoxide[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Reaction Time 6 - 8 hours[1]
Typical Yield 85 - 95%[2]

Table 1: Summary of reaction parameters for the synthesis of 5-methylpyrimidine-4,6-diol.

Step 2: Synthesis of 4,6-Dichloro-5-methylpyrimidine

The diol intermediate is converted to the dichloropyrimidine using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is often performed in the presence of a base to facilitate the reaction.

Protocol:

  • In a well-ventilated fume hood, carefully add 5-methylpyrimidine-4,6-diol to an excess of phosphorus oxychloride.

  • Add a tertiary amine base (e.g., N,N-diethylaniline) dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 110 °C) for 3-5 hours.

  • After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4,6-dichloro-5-methylpyrimidine, which can be purified by recrystallization or column chromatography.

ParameterValueReference
Reactant 5-Methylpyrimidine-4,6-diol[2]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[3]
Base N,N-Diethylaniline (optional but recommended)[2]
Temperature Reflux (approx. 110 °C)[3]
Reaction Time 3 - 5 hours[3]
Typical Yield > 90%[2]

Table 2: Summary of reaction parameters for the synthesis of 4,6-dichloro-5-methylpyrimidine.

Step 3: Synthesis of this compound

This final step involves the regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with an amino group. The C4 position is generally more reactive towards nucleophilic attack than the C6 position in similar pyrimidine systems.

Protocol:

  • Dissolve 4,6-dichloro-5-methylpyrimidine in a suitable solvent such as ethanol or isopropanol.

  • In a sealed pressure vessel, saturate the solution with ammonia gas at low temperature (0-10 °C) or use a solution of ammonia in a suitable solvent.

  • Heat the sealed vessel to 80-100 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the mono-aminated product.

  • After completion, cool the reaction mixture and vent the excess ammonia.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

ParameterValueReference
Reactant 4,6-Dichloro-5-methylpyrimidine[4]
Aminating Agent Ammonia (gas or solution)[4]
Solvent Ethanol or Isopropanol[4]
Temperature 80 - 100 °C (in a sealed vessel)[4]
Reaction Time 12 - 24 hours[4]
Typical Yield 70 - 85%[4]

Table 3: Summary of reaction parameters for the synthesis of this compound.

Biological Context: Pyrimidines as Kinase Inhibitors

Substituted pyrimidines are a well-established class of kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer. The 4-aminopyrimidine core can act as a hinge-binding motif, mimicking the adenine portion of ATP to competitively inhibit kinase activity. Prominent targets include non-receptor tyrosine kinases such as Src and Abl, which are crucial regulators of cell proliferation, survival, and migration.[5][6][7][8][9][10][11][12][13]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Receptor->Abl Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl->Downstream Transcription Gene Transcription Downstream->Transcription Cell_Response Cell_Response Transcription->Cell_Response Cell Proliferation, Survival, Migration Inhibitor 6-Chloro-5-methyl- pyrimidin-4-amine (or derivative) Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Figure 2: Potential mechanism of action for pyrimidine-based kinase inhibitors.

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of this compound. The protocols are based on established chemical transformations and are suitable for adaptation to large-scale production. The quantitative data presented in the tables offer a clear guide for process optimization. The biological context provided highlights the potential of this intermediate in the development of targeted therapies, particularly in the area of kinase inhibition. These application notes and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 6-Chloro-5-methylpyrimidin-4-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-chloro-5-methylpyrimidin-4-amine, a versatile building block for the synthesis of compound libraries for drug discovery and development. The primary methods covered are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These palladium-catalyzed cross-coupling reactions offer a robust and efficient means to generate a diverse range of substituted pyrimidine derivatives.

Introduction

This compound serves as a key starting material in medicinal chemistry due to the presence of a reactive chlorine atom that can be readily displaced through various cross-coupling reactions. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules. By systematically modifying the 6-position of this pyrimidine, researchers can rapidly generate libraries of novel compounds for screening against various biological targets. This document outlines optimized protocols for two of the most powerful and widely used cross-coupling reactions in library synthesis.

Key Derivatization Reactions

Two principal palladium-catalyzed cross-coupling reactions are highlighted for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters. This method is ideal for introducing diverse aromatic and heteroaromatic substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, coupling the pyrimidine with a wide array of primary and secondary amines. This is a powerful tool for introducing various amino functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound based on analogous systems. It is important to note that yields are highly dependent on the specific coupling partners and may require optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Coupling Partner (Example)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001275-85
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001680-90
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101865-75
Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001470-80

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

Coupling Partner (Example)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1102070-85
MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)1,4-Dioxane1001875-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Toluene1001680-95
N-MethylpiperazinePd(OAc)₂ (2.5)cataCXium A (5)K₂CO₃ (2)t-BuOH902465-80

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-methylpyrimidin-4-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To the flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 6-amino-5-methylpyrimidin-4-amine derivative.

Visualizations

Derivatization_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acids, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amines, Pd Catalyst, Ligand, Base aryl_library 6-Aryl-5-methylpyrimidin-4-amine Library suzuki->aryl_library amino_library 6-Amino-5-methylpyrimidin-4-amine Library buchwald->amino_library

Caption: Library synthesis workflow from this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-Cl substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product substrate Ar-Cl substrate->oxidative_addition amine HNR₂ + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the yield of 6-Chloro-5-methylpyrimidin-4-amine synthesis. The following guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible synthetic route starts from a substituted pyrimidine precursor, such as 2-amino-5-methylpyrimidine-4,6-diol. This precursor undergoes chlorination to introduce the chloro group, followed by a selective amination step to yield the final product. The key is to control the regioselectivity of the amination to favor substitution at the C4 position.

Q2: What are the critical factors influencing the yield of the chlorination step?

The efficiency of the chlorination of a dihydroxypyrimidine precursor is highly dependent on several factors:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used reagent. The stoichiometry of POCl₃ is crucial; an excess can lead to over-chlorination and the formation of byproducts.[1]

  • Temperature: The reaction is often exothermic. Careful temperature control is necessary to prevent side reactions and degradation of the starting material or product.[1][2]

  • Reaction Time: Monitoring the reaction to completion is essential to avoid both incomplete conversion and the formation of degradation products from prolonged exposure to harsh conditions.[1]

  • Quenching: The quenching of excess POCl₃ must be performed carefully by slowly adding the reaction mixture to ice water to manage the highly exothermic reaction.[1]

Q3: How can I control the regioselectivity of the amination step?

In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.[3][4] To achieve selective mono-amination at the C4 position of a 4,6-dichloropyrimidine intermediate, the following strategies can be employed:

  • Reaction Conditions: Catalyst-free monoamination can often be achieved under specific temperature and base conditions.[5]

  • Nature of the Amine: The steric and electronic properties of the amine nucleophile can influence the site of substitution.[3]

  • Catalysis: While often not necessary for the first amination, palladium catalysis can be employed to facilitate the introduction of a second amino group if required.[3][5]

Q4: What are the expected side products in this synthesis?

Potential side products can include:

  • Over-chlorinated pyrimidines: If the starting material has multiple hydroxyl groups, dichlorinated or even trichlorinated byproducts may form.

  • Isomeric products: During amination, substitution at other positions (e.g., C6) can lead to the formation of isomers which may be difficult to separate.

  • Hydrolysis products: Incomplete chlorination or hydrolysis of the chlorinated intermediate during workup can result in the presence of hydroxypyrimidine impurities in the final product.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of chlorinated intermediate Incomplete reaction.Increase reaction time or temperature. Ensure the starting material is fully suspended or dissolved.[1]
Degradation of starting material or product.Optimize temperature control to avoid overheating.[6]
Suboptimal stoichiometry of chlorinating agent.Ensure the correct molar ratio of the chlorinating agent is used.[1][7]
Inefficient work-up.Optimize extraction and purification steps to minimize product loss.
Product contaminated with starting material (hydroxypyrimidine) Incomplete chlorination.Increase reaction temperature or time. Consider using a tertiary amine base like N,N-diethylaniline to drive the reaction.[1][7]
Hydrolysis during workup.Ensure quenching is performed at low temperatures and that the product is immediately extracted into an organic solvent after neutralization.[1]
Poor regioselectivity in the amination step (mixture of isomers) Reaction conditions favor multiple substitutions.Carefully control the stoichiometry of the aminating agent. Lowering the reaction temperature may improve selectivity.
Non-selective reaction pathway.For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination has been shown to strongly favor C4 substitution.[3][4] While the 5-methyl group is different, this suggests catalytic methods could be explored for improved selectivity.
Formation of di-aminated byproduct Excess aminating agent or prolonged reaction time.Use a controlled amount of the aminating agent (e.g., 1.0-1.2 equivalents). Monitor the reaction closely and stop it once the mono-aminated product is maximized.

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous syntheses of similar pyrimidine derivatives and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine

This procedure is adapted from the synthesis of similar dichloropyrimidines.[6][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 5-methylpyrimidine-4,6-diol (1 molar equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-4 molar equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on general methods for the amination of dichloropyrimidines.[3][5]

  • Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloro-5-methylpyrimidine (1 molar equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 1.5-2.0 molar equivalents).

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of related aminodichloropyrimidines to provide a reference for optimization.

Starting MaterialChlorinating Agent/ConditionsAminating Agent/ConditionsProductYieldReference
2-amino-4,6-dihydroxypyrimidinePOCl₃, N,N-dimethylaniline, 55-68°C-2-amino-4,6-dichloropyrimidine>80%[7]
4-aminouracilPOCl₃, N,N-diethylaniline-4-amino-2,6-dichloropyrimidine27%[7][9]
4,6-dichloropyrimidine-Adamantane-containing amines, K₂CO₃, DMF, 140°CMono-aminated pyrimidines60-99%[5]

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination start1 5-Methylpyrimidine-4,6-diol react1 Add POCl₃ start1->react1 heat1 Reflux (105-110°C, 4-6h) react1->heat1 workup1 Quench on ice heat1->workup1 neutralize1 Neutralize with Na₂CO₃ workup1->neutralize1 extract1 Extract with organic solvent neutralize1->extract1 purify1 Purify (Column Chromatography) extract1->purify1 product1 4,6-Dichloro-5-methylpyrimidine purify1->product1 start2 4,6-Dichloro-5-methylpyrimidine product1->start2 react2 Add Ammonia solution start2->react2 heat2 Heat (60-80°C) react2->heat2 workup2 Cool to room temperature heat2->workup2 isolate2 Isolate product (Filtration/Evaporation) workup2->isolate2 purify2 Purify (Recrystallization/Chromatography) isolate2->purify2 product2 This compound purify2->product2

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_chlorination Troubleshooting Chlorination cluster_amination Troubleshooting Amination start Low Yield or Impure Product check_step Which step is problematic? start->check_step chlorination Chlorination (Step 1) check_step->chlorination Step 1 amination Amination (Step 2) check_step->amination Step 2 incomplete_rxn Incomplete Reaction? chlorination->incomplete_rxn degradation Degradation Products? chlorination->degradation hydrolysis Starting Material in Product? chlorination->hydrolysis isomer_formation Isomeric Impurities? amination->isomer_formation di_amination Di-aminated Byproduct? amination->di_amination sol_incomplete Increase reaction time/temp Ensure proper mixing incomplete_rxn->sol_incomplete Yes sol_degradation Lower reaction temperature Optimize reaction time degradation->sol_degradation Yes sol_hydrolysis Ensure anhydrous conditions Efficient quenching and workup hydrolysis->sol_hydrolysis Yes sol_isomer Optimize temperature Control stoichiometry isomer_formation->sol_isomer Yes sol_di_amination Use 1.0-1.2 eq. of amine Monitor reaction closely di_amination->sol_di_amination Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Section 1: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors for many biologically active molecules. However, several competing side reactions can affect the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction becomes favorable when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia is often formed from the decomposition of urea, especially at higher temperatures. The Hantzsch pathway competes directly with the desired Biginelli pathway.[1]

Troubleshooting Strategies:

  • Lower Reaction Temperature: Higher temperatures promote urea decomposition and favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The selection of a Lewis acid or Brønsted acid catalyst can influence the selectivity between the two pathways. It is recommended to screen different catalysts for your specific substrates.[1][2]

  • Order of Addition: In some cases, adding the urea component last can help minimize its premature decomposition.[1]

Q2: I am observing a low yield of my desired DHPM, with a lot of unreacted starting materials left in the mixture. What are the likely causes?

A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may simply require a longer time or a moderate temperature increase to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Solvent Selection: Reactant solubility can be highly dependent on the solvent. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[2]

  • Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[2]

Q3: My reaction has stalled at an uncyclized intermediate. How can I drive the reaction to completion?

A2: The failure of the final ring-closing step is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the urea nitrogen.[3]

Troubleshooting Strategies:

  • Increase Catalyst Strength/Concentration: A stronger acid catalyst or a higher catalytic loading can enhance the rate of the final cyclization and dehydration step.[3]

  • Increase Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can help overcome the activation barrier for ring closure.[3]

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield of the Biginelli reaction. The following table summarizes representative data for the reaction between benzaldehyde, ethyl acetoacetate, and urea.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (cat.)EthanolReflux1860Classical
Yb(OTf)₃ (2)None1000.595[4]
InCl₃ (15)THFReflux1291[4]
LiClO₄ (10)None1101.592[4]
FeCl₃ (10)None100196[2]

Note: Yields are highly substrate-dependent and the above data is for illustrative purposes.

Experimental Protocol: Minimizing Hantzsch DHP Byproduct

This protocol provides a general framework for a solvent-free Biginelli reaction that can minimize side product formation.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol, 1.5 equiv.).[2]

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 2 mol%).[4]

  • Reaction Conditions: Stir the mixture at a controlled temperature, starting at 60-80°C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Work-up: Upon completion (typically 0.5-4 hours), cool the reaction mixture to room temperature.

  • Purification: Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product. Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Visualizations

G cluster_main Biginelli Main Pathway cluster_side Hantzsch Side Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Adduct Open-Chain Adduct Iminium->Adduct + Ketoester  (Enol form) DHPM Desired Product: DHPM Adduct->DHPM Cyclization - H₂O Urea_decomp Urea Ammonia Ammonia (NH₃) Knoevenagel Knoevenagel Adduct Hantzsch_DHP Hantzsch DHP

G Start Low Yield or Impure Product Check_Crude Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Check_Crude Unreacted_SM Unreacted Starting Materials? Check_Crude->Unreacted_SM Identify Identify Side Product Hantzsch Hantzsch DHP (Fluorescent)? Identify->Hantzsch Unreacted_SM->Identify No Opt_Cond Optimize Conditions: - Increase Time/Temp - Check Catalyst - Check Reagent Purity Unreacted_SM->Opt_Cond Yes Other Other Byproducts? Hantzsch->Other No Lower_Temp Mitigation: - Lower Temperature - Screen Catalysts Hantzsch->Lower_Temp Yes Purify Purification Strategy: - Recrystallization - Column Chromatography Other->Purify End Pure Product Opt_Cond->End Lower_Temp->End Purify->End

Section 2: Regioselectivity in Alkylation of Pyrimidones

The alkylation of pyrimidin-2(1H)-ones presents a common regioselectivity challenge, as the reaction can occur on either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The outcome is highly sensitive to the reaction conditions, substrate, and alkylating agent.

Frequently Asked Questions (FAQs)

Q1: My alkylation of a pyrimidin-2-one is giving a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A1: Controlling N- versus O-alkylation is a classic challenge. The outcome depends on the principle of Hard and Soft Acids and Bases (HSAB) and is influenced by several factors. Generally, harder alkylating agents and conditions favor O-alkylation (at the harder oxygen atom), while softer electrophiles favor N-alkylation (at the softer nitrogen atom).

Key Factors Influencing Selectivity:

  • Alkylating Agent: "Hard" alkylating agents like dimethyl sulfate or methyl triflate (MeOTf) can favor O-alkylation. "Softer" agents like benzyl bromide or primary alkyl halides tend to favor N-alkylation.[5][6] The steric bulk of the alkylating agent also plays a role; bulkier agents may favor the more sterically accessible site.[5]

  • Counter-ion/Base: The choice of base and the resulting counter-ion is critical. Using a base like potassium carbonate (K₂CO₃) often favors N-alkylation.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the dissociation of the pyrimidone salt and solvate the cation, affecting the nucleophilicity of the N vs. O atoms.[6]

  • Substituents: Electron-withdrawing or -donating groups on the pyrimidine ring can alter the electron density and nucleophilicity of the nitrogen and oxygen atoms, thereby influencing the reaction outcome.[7]

Data Presentation: Effect of Conditions on N- vs. O-Alkylation

This table summarizes how different reaction parameters can be adjusted to favor one isomer over the other.

ParameterTo Favor N-AlkylationTo Favor O-AlkylationRationale
Alkylating Agent Soft (e.g., Alkyl Bromides)Hard (e.g., Alkyl Sulfates, Triflates)HSAB Principle
Base K₂CO₃, Cs₂CO₃NaH, Ag₂OInfluences ion pairing and nucleophilicity
Solvent Polar Aprotic (DMF, Acetonitrile)Nonpolar or Ethereal (Dioxane, THF)Affects salt dissociation and solvation
Temperature Often Room TemperatureCan vary, sometimes lower temperaturesThermodynamic vs. Kinetic Control
Experimental Protocol: Selective N-Alkylation

This protocol describes a general procedure for favoring N1-alkylation of a pyrimidine.

  • Preparation: To a solution of the pyrimidine (1.0 mmol) in anhydrous acetonitrile (2.5 mL), add a suitable base such as anhydrous potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Silylation (Optional but Recommended): Add hexamethyldisilazane (HMDS, 1.5 mL) and heat the mixture to reflux for 2 hours to form the silylated pyrimidine. Cool the mixture to room temperature.[8] This step activates the pyrimidine.

  • Alkylation: Add the alkylating agent (e.g., propargyl bromide, 2.0 mmol, 2.0 equiv.) to the mixture.[8]

  • Reaction: Stir the reaction mixture at 80°C for 12 hours or until completion as monitored by TLC.[8]

  • Work-up: Upon completion, cool the mixture, filter off the solids, and evaporate the solvent under reduced pressure to yield the crude N1-alkylated pyrimidine, which can be further purified by column chromatography.[8]

Visualization

G cluster_factors Controlling Factors Pyrimidine Pyrimidin-2-one (Ambident Nucleophile) F1 Alkylating Agent (Hard vs. Soft) N_Alkylation N_Alkylation F1->N_Alkylation F2 Base / Counter-ion F2->N_Alkylation F3 Solvent Polarity O_Alkylation O_Alkylation F3->O_Alkylation F4 Temperature F4->O_Alkylation

References

Technical Support Center: Purification of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-5-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, like many other pyrimidine derivatives, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrimidine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures of these with anti-solvents like hexanes or water. A systematic approach to solvent screening is crucial for identifying the optimal conditions.

Q3: What are the typical impurities I might encounter when synthesizing this compound?

A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities in the synthesis of this compound may include unreacted starting materials, isomers formed during the synthesis, and byproducts from side reactions such as dimerization or polymerization. The specific impurities will largely depend on the synthetic route employed.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures containing impurities with similar solubility profiles to the desired compound, making separation by recrystallization difficult. It is also the method of choice for purifying non-crystalline, oily, or amorphous products.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My compound is not dissolving in the chosen recrystallization solvent, even at high temperatures. What should I do?

A: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed. Then, allow the solution to cool slowly. Another approach is to screen a wider range of solvents with varying polarities.

Q: My compound precipitates out of the solution too quickly as an amorphous solid or "oils out" instead of forming crystals. How can I resolve this?

A: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyura cross-coupling of chloropyrimidines. Chloropyrimidines are valuable building blocks in medicinal chemistry, but their lower reactivity compared to bromo or iodo analogs necessitates careful optimization of reaction conditions.

Troubleshooting Guide

Encountering issues with your Suzuki coupling reaction is a common challenge. This guide outlines frequent problems, their probable causes, and actionable solutions to get your reaction back on track.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor or ligand.[1]- Ensure high-purity palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.- For chloropyrimidines, standard ligands like PPh₃ may be insufficient.[1] Consider using more robust, electron-rich, and bulky phosphine ligands such as Buchwald's XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands.[1][2]
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.[1]- Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by performing several freeze-pump-thaw cycles.[1]
Inappropriate Base: The base may be too weak, not soluble enough, or degraded.[1]- For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][3]
Low Reaction Temperature: Chloropyrimidines require higher temperatures for the rate-determining oxidative addition step.[1]- Increase the reaction temperature, typically to a range of 80-110 °C.[1][3]
Low Yield Protodeboronation: This common side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by high temperatures and certain bases.[4]- Use fresh, high-purity boronic acid.- Carefully optimize the reaction temperature and base.
Homo-coupling: The reaction of two boronic acid molecules can occur.- Ensure efficient oxidative addition and transmetalation by using a slight excess of the chloropyrimidine.[4]
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading might be necessary.- While low catalyst loading is desirable, for difficult couplings, increasing the mol% of the palladium catalyst can improve yields. Microwave-assisted reactions have been shown to be effective with as little as 0.5 mol% of the catalyst.[5]
Formation of Side Products Hydrolysis of Boronic Acid: Excess water can lead to the decomposition of the boronic acid.- While some water can be beneficial, especially with inorganic bases, anhydrous conditions or the use of a minimal, controlled amount of water might be necessary.[1]
Reaction at Multiple Positions (for di- or trichloropyrimidines): Lack of regioselectivity can lead to a mixture of products.- The choice of catalyst and ligand system can influence regioselectivity. For instance, Pd(PEPPSI)(IPr) has been used for C4-selective Suzuki-Miyura cross-coupling of 2,4-dichloropyridines.[6] For 2,4-dichloropyrimidines, the reaction often preferentially occurs at the C4-position.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of chloropyrimidines?

The optimal choice depends on the specific chloropyrimidine and boronic acid used. However, for the less reactive chloro-heteroarenes, catalyst systems with bulky, electron-rich phosphine ligands are generally more effective than those with simple triphenylphosphine.[2]

Comparison of Common Catalyst Systems for 2,4-Dichloropyrimidine

CatalystLigandBaseSolventTemp (°C)TimeYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min55
Pd₂(dba)₃P(t-Bu)₃KFTHF50Overnight-

Data sourced from multiple studies for comparative purposes.[7][8]

Q2: What is the role of the base, and which one should I choose?

The base is crucial for the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly employed. The optimal base is substrate and solvent-dependent.

Commonly Used Bases and Their Characteristics

BaseStrengthSolubilityCommon Applications
K₂CO₃ModerateModerate in aqueous mediaOften used, but may be too weak for challenging couplings.[3][9]
K₃PO₄StrongModerate in aqueous mediaFrequently effective for less reactive aryl chlorides.[3]
Cs₂CO₃StrongHigh in many organic solventsA strong base that is often successful in difficult couplings.[3]
KFMildModerate in aqueous mediaCan be advantageous for base-sensitive substrates.[3][10]
Q3: How does the choice of solvent affect the reaction?

The solvent influences the solubility of the reagents and the reaction temperature. Common choices include ethereal, aromatic, and amide solvents, often with the addition of water to dissolve the inorganic base.[3][11]

Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

SolventYield (%)
1,4-Dioxane71
THF65
DMF62
Isopropanol58

Yields obtained with Pd(PPh₃)₄ and K₂CO₃.[5] The addition of water to non-polar solvents like 1,4-dioxane or THF can improve yields.[12]

Q4: Can microwave irradiation improve my Suzuki coupling of chloropyrimidines?

Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to dramatically reduced reaction times and can improve yields, sometimes with very low catalyst loading.[4][5] For example, the reaction of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture at 100°C gave an 81% yield in just 15 minutes under microwave irradiation.[5][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol provides a general starting point for the Suzuki coupling of a chloropyrimidine with an arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[3]

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand if separate).

  • Solvent Addition: Add the degassed solvent via syringe. If an aqueous system is being used, add the degassed water. The typical concentration is between 0.1 and 0.5 M.[3]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted for microwave-assisted synthesis, which can significantly shorten reaction times.[5][7]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • K₂CO₃ (1.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)

  • 2:1 mixture of 1,4-dioxane and water (6 mL total volume)

Procedure:

  • Reaction Setup: In a microwave reactor tube, combine the 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.[7]

  • Solvent and Catalyst Addition: Add the 2:1 mixture of 1,4-dioxane and water. Purge the mixture with argon for 10 minutes, then add the Pd(PPh₃)₄.[7]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.[5][7]

  • Work-up and Purification: After cooling, proceed with a standard aqueous work-up and purify the product by column chromatography.

Visualizations

Suzuki_Coupling_Cycle Suzuki-Miyura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex R-Pd(II)L2-X oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_aryl_complex R-Pd(II)L2-R' transmetalation->pdii_aryl_complex reductive_elimination Reductive Elimination pdii_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product aryl_halide R-X (Chloropyrimidine) aryl_halide->oxidative_addition organoboron R'-B(OR)2 (Boronic Acid) organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Reaction Failure (No/Low Yield) check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions check_catalyst->check_conditions OK? catalyst_ligand Use robust ligand (e.g., XPhos, SPhos) check_catalyst->catalyst_ligand Ineffective? check_reagents 3. Check Reagents check_conditions->check_reagents OK? degas Ensure inert atmosphere (Degas solvents) check_conditions->degas Oxygen? temp_base Increase temperature Use stronger base (K3PO4) check_conditions->temp_base Sluggish? success Successful Reaction check_reagents->success OK? boronic_acid Use fresh boronic acid check_reagents->boronic_acid Side products? catalyst_ligand->check_conditions degas->check_reagents temp_base->check_reagents boronic_acid->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Parameter_Relationships Key Parameter Interdependencies catalyst Catalyst/ Ligand base Base catalyst->base influences choice solvent Solvent catalyst->solvent solubility temperature Temperature catalyst->temperature activity yield Yield/ Selectivity catalyst->yield base->solvent solubility base->temperature stability base->yield solvent->temperature boiling point solvent->yield temperature->yield

Caption: Interdependencies of key parameters in Suzuki coupling optimization.

References

Technical Support Center: Challenges in Pyrimidine Ring Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the methylation of pyrimidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the methylation of pyrimidine rings?

A1: The methylation of pyrimidine rings presents several key challenges rooted in the inherent electronic and structural properties of the heterocycle.

  • Electronic Effects: Pyrimidine is an electron-deficient aromatic ring, which makes it less nucleophilic and thus less reactive towards electrophilic methylating agents. Direct C-H functionalization is difficult without specific activation strategies.[1]

  • Regioselectivity: The pyrimidine ring has multiple potential sites for methylation (both nitrogen and carbon atoms). Controlling the site of methylation to achieve a specific isomer is a significant hurdle. For instance, direct methylation of pyridines (a related heterocycle) at the C-3 and C-5 positions is challenging due to their relative inactivity.[1]

  • Steric Hindrance: Substituents already present on the pyrimidine ring can physically block the approach of the methylating agent to the desired position.[2][3] Bulky groups can completely prevent reactions like dimer formation, illustrating the powerful role of steric effects.[2]

  • Harsh Reaction Conditions: Historically, methods for methylation required harsh conditions, such as the use of strong bases or high temperatures, which can be incompatible with sensitive functional groups on complex molecules and may lead to low yields.[4]

Q2: What are common methylating agents and catalysts used for pyrimidine rings?

A2: A variety of reagents and catalysts are employed, with the choice depending on the desired position of methylation (C-H vs. N-methylation) and the overall strategy.

  • For C-H Methylation:

    • Methyl Sources: Reagents like methanol, formaldehyde, methylboronic acid, and various peroxides (e.g., di-tert-butyl peroxide - DTBP) serve as the source of the methyl group.[1][5][6] Acetic acid has also been used as a methyl source in some rhodium-catalyzed systems.[5][7]

    • Catalysts: Transition metals are crucial for activating the C-H bond. Common catalysts include complexes of Palladium (Pd), Rhodium (Rh), Cobalt (Co), and Nickel (Ni).[1][5][6][7]

  • For N-Methylation:

    • Classical Reagents: Iodomethane is a traditional reagent for N-methylation, but it is toxic and has a low boiling point.[4]

    • Alternative Reagents: Trimethyloxosulfonium hydroxide has been used for the methylation of pyrimidines and their corresponding nucleosides.[8] In biological contexts, S-adenosylmethionine (SAM) is the primary methyl donor, catalyzed by methyltransferase enzymes.[9][10]

Q3: How do electronic and steric factors influence the outcome of the reaction?

A3: Electronic and steric properties of both the pyrimidine substrate and the reagents are critical determinants of the reaction's success and selectivity.

  • Electronics: The electron-withdrawing nature of the two nitrogen atoms deactivates the carbon atoms towards electrophilic attack. Therefore, strategies often involve making the pyrimidine ring more nucleophilic. One approach is through temporary dearomatisation via reduction, which allows the aromatic compound to behave as a nucleophile.[1]

  • Sterics: The size of substituents on the ring can dictate the accessible positions for methylation. For example, the presence of a bulky tert-butyl group on a uracil derivative can completely block the formation of cyclobutane pyrimidine dimers that would otherwise form upon UV irradiation.[2] In substituted pyridine N-oxides, steric hindrance between a nitro group and an adjacent methyl group can disturb the conjugation of the nitro group with the ring.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of Desired Methylated Product

Q: My C-H methylation reaction is resulting in a low yield or only unreacted starting material. What are the likely causes and how can I improve the outcome?

A: Low conversion is a common problem that can often be traced back to catalyst inefficiency, suboptimal reaction conditions, or insufficient activation of the pyrimidine ring.

Troubleshooting Steps:

  • Assess Catalyst and Reagent Activity:

    • Catalyst Choice: The selection of the transition metal catalyst is crucial. Rhodium, Palladium, and Cobalt complexes are frequently used for C-H methylation, each with different activities and selectivities.[1][5][6] If one catalyst fails, screen others.

    • Methyl Source: Ensure the methylating agent is appropriate for your catalytic system. Peroxides like DTBP can act as both a methyl source and an oxidant, while reagents like methylboronic acid may require an additional oxidant.[5][6]

    • Purity: Impurities in reactants, solvents, or catalysts can poison the catalyst or lead to unwanted side reactions. Ensure all materials are of high purity.[11][12]

  • Optimize Reaction Conditions:

    • Temperature: Many C-H activation reactions require elevated temperatures to overcome the activation energy barrier.[12] Systematically increase the temperature while monitoring for product formation and potential degradation by TLC or LC-MS.

    • Solvent: The solvent can impact reactant solubility and the catalytic cycle.[11] Screen a range of solvents with different polarities.

    • Additives/Base: Some catalytic systems require a base or other additives to facilitate the reaction. For example, one rhodium-catalyzed methylation of pyridines was improved by the addition of a magnesium alkoxide base.[1]

  • Enhance Substrate Reactivity with Directing Groups (DGs):

    • If the pyrimidine ring is not substituted, or lacks an electronically activating group, the C-H bonds may not be reactive enough. The installation of a directing group (e.g., pyridine, amide) at a position adjacent to the target C-H bond can chelate to the metal catalyst, bringing it into proximity and facilitating activation.[5] Nitrogen-based heteroarenes are effective directing groups for ortho-methylation.[5]

Data Presentation: Comparison of Catalytic Systems for C(sp²)–H Methylation
Catalyst SystemMethyl SourceDirecting Group (DG)Typical ConditionsTarget PositionReference
Rh(I) ComplexMethanol / FormaldehydeNone (on 4-aryl pyridines)Mg(OR)₂ base, 0.1 M concentrationC-3 / C-5[1]
Pd(OAc)₂Methylboronic acidPyridyl / PyrimidylBenzoquinone (BQ), High Temp.C-2 of Indoles[5]
CoBr₂ / PCy₃Di-tert-butyl peroxide (DTBP)AnilideDTBP as oxidant and methyl sourceortho to DG[6]
Rh(III) ComplexAcetic Acid2-ArylpyridineAgSbF₆ oxidantortho to DG[5]
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers

Q: My reaction produces a mixture of methylated isomers. How can I improve the selectivity for the desired product?

A: Achieving high regioselectivity is a central challenge. The outcome is a delicate balance of electronic biases, steric effects, and catalyst control.

Troubleshooting Steps:

  • Leverage Directing Groups: This is the most powerful strategy for controlling regioselectivity in C-H activation. A directing group will guide the catalyst to a specific, often ortho, position.[5] If your substrate allows, install a removable directing group to achieve the desired isomer.

  • Modify the Catalytic System:

    • Different metal catalysts can exhibit different regioselectivities even with the same substrate. For example, in one study, the absence of a catalyst led to methylation at the C2-position of a pyridine ring, demonstrating a powerful switch in selectivity driven by the catalyst itself.[5]

    • The ligands on the metal catalyst can also influence the outcome by altering the steric and electronic environment around the metal center.

  • Alter Electronic Properties:

    • Adding or changing electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the reactivity of different positions. While this may not be an option for a specific target molecule, it is a key consideration in synthesis design.

Visualization: Factors Influencing Pyrimidine Methylation

G cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes A Electronic Effects (Ring Activation/Deactivation) X Yield A->X Y Regioselectivity (C-H vs. N-methylation, Positional Isomers) A->Y B Steric Hindrance (Substituent Size) B->X B->Y Z Side Products B->Z C Directing Groups (Chelation Control) C->Y D Catalyst & Ligands (Metal Identity) D->X D->Y G A 1. Reaction Setup - Dry glassware - Add substrate, catalyst, oxidant - Purge with N₂/Ar B 2. Reagent Addition - Add anhydrous solvent - Add methylating agent via syringe A->B C 3. Reaction - Heat to optimized temp. - Stir under N₂/Ar B->C D 4. Monitoring - Take aliquots periodically - Analyze by TLC or LC-MS C->D E 5. Workup - Cool to RT - Quench reaction - Perform extraction D->E F 6. Purification - Dry organic layer - Concentrate solvent - Purify by column chromatography E->F G 7. Analysis - Characterize product by NMR, MS F->G G A Low or No Product? B Verify Starting Materials - Purity (NMR, MS) - Reagent activity A->B Yes C Optimize Conditions - Increase Temperature - Screen Solvents - Adjust Time B->C D Screen Catalysts & Additives - Try different metals (Pd, Rh, Co) - Add/change base or oxidant C->D E Modify Substrate - Install a Directing Group - Change electronic properties D->E F Improvement? E->F G Success F->G Yes H Re-evaluate Strategy F->H No

References

6-Chloro-5-methylpyrimidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Chloro-5-methylpyrimidin-4-amine. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and recommended protocols to ensure the integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration at 2-8°C (36-46°F) and protection from light to ensure maximum stability.[3][4]

Q2: How stable is this compound at room temperature?

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation could occur through hydrolysis of the chloro group, oxidation of the amino group, or photolytic degradation. The pyrimidine ring itself is relatively stable but can be susceptible to cleavage under harsh conditions like strong alkali at high temperatures.[2]

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic amine and heterocyclic structures can be sensitive to light. It is recommended to store the compound in an amber vial or a light-blocking container and to minimize exposure to light during handling and experiments.[3][5]

Q5: What are the known incompatibilities for this compound?

A5: this compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears discolored (e.g., yellowing) Exposure to air (oxidation) or light (photodegradation).Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Always store in a dark, cool, and dry place. Discard if significant discoloration is observed, as it may indicate impurity.
Inconsistent experimental results Compound degradation due to improper storage or handling.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Always use freshly prepared solutions. Ensure storage conditions have been consistently maintained.
Poor solubility The compound may have degraded, or the incorrect solvent is being used.Check the appearance of the solid for any signs of degradation. Refer to the compound's solubility data and ensure the appropriate solvent is being used. Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation.
"Oiling out" during recrystallization The compound is precipitating from the solution above its melting point, often due to high supersaturation or impurities.[7]To address this, try lowering the saturation of the solution, cooling it more slowly, or using a different solvent system. Seeding with a small crystal of the pure compound can also promote proper crystallization.[7]

Storage and Stability Data Summary

Parameter Recommended Condition Notes
Temperature 2-8°C (Refrigerated)[3][4]For long-term storage. A cool, dry place is also acceptable for shorter periods.[1][2]
Humidity Dry environmentStore in a desiccator or with a desiccant. Keep container tightly closed to prevent moisture absorption.[1][2]
Light Protect from lightUse amber vials or light-blocking containers.[3]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Recommended for long-term storage to prevent oxidation.
Incompatible Materials Strong oxidizing agents, strong acids[2][6]Store separately from these materials.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[5]

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.

Visualizations

Stability_Workflow Workflow for Handling and Storage cluster_receiving Receiving cluster_storage Storage cluster_handling Handling for Experiment cluster_quality_check Quality Check Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Dark Place (2-8°C Recommended) Inspect->Store If OK Purity Perform Purity Check (e.g., HPLC) if Degradation is Suspected Inspect->Purity If Damaged or Discolored Inert Consider Inert Atmosphere for Long-Term Storage Store->Inert Weigh Weigh in Well-Ventilated Area Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Protect Protect from Light During Experiment Dissolve->Protect Protect->Purity

Caption: A logical workflow for the proper handling and storage of this compound.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product 6-Hydroxy-5-methylpyrimidin-4-amine Parent->Hydrolysis_Product H₂O / Acid or Base Oxidation_Product Oxidized Amine Derivatives (e.g., N-oxide) Parent->Oxidation_Product O₂ / Peroxides Photolysis_Product Radical Species / Ring Cleavage Products Parent->Photolysis_Product UV/Vis Light

Caption: Inferred potential degradation pathways for this compound.

References

Managing harsh conditions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing harsh conditions and troubleshooting common issues encountered during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no product in my Biginelli reaction. What are the common causes and how can I improve the yield?

A1: Low yields in the Biginelli reaction are a frequent issue. Several factors can contribute to this, including:

  • Catalyst Choice and Activity: The reaction is acid-catalyzed. While strong acids like HCl have been traditionally used, they can lead to side reactions.[1] Consider using milder Lewis acids or solid acid catalysts, which can improve yields and simplify the work-up process. Ensure your catalyst is active, especially if it's a reusable one that might require regeneration.[2]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary. The optimal temperature is substrate-dependent but typically ranges between 80°C and 100°C.[1] However, excessively high temperatures can promote the formation of byproducts.[2]

  • Solvent Conditions: The choice of solvent affects reactant solubility and reaction rate. Although ethanol is commonly used, solvent-free conditions have been shown to be highly effective, often resulting in shorter reaction times and higher yields.[1]

  • Reactant Purity and Stoichiometry: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2] Ensure all starting materials are of high purity. The ratio of the reactants can also impact the yield; a slight excess of urea or thiourea is often beneficial.[1]

  • Reaction Time: Reaction times can vary significantly, from a few minutes to several hours. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Q2: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is this compound and how can I prevent its formation?

A2: The common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This pathway competes with the desired Biginelli reaction.[2]

To minimize the formation of this byproduct:

  • Control the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[2]

Q3: The cyclization step of my Pinner reaction is incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization in the Pinner synthesis can be due to insufficient activation of the carbonyl group or steric hindrance. To address this:

  • Use a Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Extend the Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times.[2]

  • Consider Alternative Substrates: If steric hindrance is suspected, using a more reactive 1,3-dicarbonyl equivalent might be beneficial.[2]

Q4: I am observing unexpected side products in my pyrimidine synthesis. How can I identify and minimize them?

A4: The formation of side products is a common challenge. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying the structure of these impurities.[3] Common side reactions include polymerization, incomplete cyclization, or reactions involving functional groups on your starting materials. To minimize side products, you can adjust the reaction stoichiometry, change the order of reagent addition, or modify the reaction temperature. For instance, adding a key reagent slowly at a lower temperature can sometimes prevent unwanted side reactions.[3]

Troubleshooting Guides

Low Yield in Pyrimidine Synthesis

Low yields can be a significant hurdle in pyrimidine synthesis. The following table summarizes common causes and suggested solutions.

Symptom Possible Cause Suggested Solution
Low to no product formation Inactive or inappropriate catalyst.- Use a fresh or regenerated catalyst.- Screen different Brønsted or Lewis acid catalysts.[1][2]
Suboptimal reaction temperature.- Optimize the temperature; monitor by TLC to avoid decomposition.[2]
Poor solvent choice.- Test different solvents or consider solvent-free conditions.[1][2]
Impure reactants.- Ensure high purity of all starting materials.[2]
Incomplete reaction Insufficient reaction time.- Monitor the reaction by TLC and extend the reaction time if necessary.[2]
Steric hindrance in substrates.- Consider using more reactive starting materials.[2]
Product loss during work-up Poor precipitation of the product.- If no precipitate forms after cooling, try adding cold water to induce precipitation.[4]
Difficulty in purification.- Optimize chromatographic conditions or consider recrystallization from a different solvent system.[2][3]
Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired pyrimidine.

Side_Product_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Side Product Detected identify Identify Side Product (NMR, MS) start->identify cause1 Hantzsch DHP (Biginelli) identify->cause1 cause2 N-acylurea Byproduct identify->cause2 cause3 Self-condensation of 1,3-dicarbonyl identify->cause3 cause4 Hydrolysis of Amidine identify->cause4 solution1 Lower Reaction Temperature cause1->solution1 solution2 Optimize Catalyst & Order of Addition cause1->solution2 cause2->solution2 solution3 Optimize Base Selection cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting workflow for side product formation.

Experimental Protocols

General Protocol for the Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, or an acid catalyst like HCl)

  • Ethanol (or solvent-free)

Procedure:

  • In a round-bottom flask, mix the aldehyde, β-ketoester, and urea (or thiourea).[4]

  • Add the catalyst (e.g., 1-5 mol%).[4]

  • If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.[4]

  • Stir the mixture at a controlled temperature (e.g., 60-100 °C).[1][2]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[4]

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]

General Protocol for the Pinner Synthesis of Pyrimidines

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.0 eq)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • Dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add the 1,3-dicarbonyl compound and the amidine hydrochloride.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizing Reaction Pathways

Biginelli vs. Hantzsch Reaction Pathways

The following diagram illustrates the competing reaction pathways in a typical Biginelli synthesis.

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Aza-Michael Adduct Aldehyde->Biginelli_Intermediate 1 eq Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate 1 eq β-ketoester β-ketoester β-ketoester->Biginelli_Intermediate 1 eq β-ketoester->Hantzsch_Intermediate 2 eq Urea Urea Urea->Biginelli_Intermediate 1 eq Urea->Hantzsch_Intermediate forms NH3 at high temp DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Cyclization DHP 1,4-Dihydropyridine (Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing pathways in the Biginelli reaction.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of pyrimidine intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of my pyrimidine intermediates?

A1: The low solubility of pyrimidine derivatives can stem from several physicochemical properties. High molecular weight and lipophilicity are common characteristics of advanced drug candidates, including those with a pyrimidine core, which often leads to reduced aqueous solubility.[1][2] The planar and symmetrical nature of the pyrimidine ring system can also result in strong crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the compound.[1] Additionally, the presence of certain functional groups can influence solubility; for instance, large nonpolar substituents tend to favor less polar organic solvents, while polar groups like -OH, -NH2, and -COOH generally increase polarity in polar solvents.[3]

Q2: How can I quickly assess the solubility of my pyrimidine intermediate in different solvents?

A2: A small-scale solvent screening is an efficient initial step. You can test the solubility of your compound in a variety of solvents with differing polarities.[4] This typically includes:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Toluene[3]

Gentle heating can also be employed during these tests, as solubility often increases with temperature.[3][4] However, be cautious to avoid compound degradation at elevated temperatures.[3]

Q3: My pyrimidine intermediate precipitates during the reaction. How can I prevent this?

A3: Maintaining the solubility of all components throughout a reaction is crucial for success. If you are experiencing precipitation, consider the following strategies:

  • Co-solvent Systems: Introduce a small amount of a strong solubilizing solvent like DMSO or DMF into a less polar reaction solvent such as THF or dioxane.[3][4]

  • Change of Solvent: If a co-solvent system is not effective, you may need to switch to a more potent solvent for your reaction, such as pure DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).[4]

  • Temperature Adjustment: Increasing the reaction temperature can help keep your intermediates and products in solution.[4] This must be balanced against the thermal stability of your compounds to prevent degradation.[4]

Q4: My final pyrimidine compound has poor aqueous solubility, which is problematic for biological assays. What are my options?

A4: Improving the aqueous solubility of a final compound is a common hurdle. Several strategies can be employed, broadly categorized as chemical modifications and formulation-based approaches.[1]

  • Chemical Modifications:

    • Prodrug Approach: This involves chemically modifying the compound to create a more soluble version that converts back to the active drug in vivo.[4][5] This is a well-established method for enhancing bioavailability.[4]

    • Structural Modification: Introducing polar functional groups or disrupting molecular planarity and symmetry can significantly improve aqueous solubility.[6][7]

    • Salt Formation: For ionizable compounds, forming a salt can substantially increase solubility.[8][9]

  • Formulation Strategies:

    • pH Adjustment: For pyrimidine derivatives with ionizable groups, adjusting the pH of the aqueous solution can dramatically increase solubility.[1][10] Basic compounds become more soluble at lower pH, while acidic compounds are more soluble at higher pH.[1]

    • Solid Dispersions: Creating an amorphous solid dispersion by mixing your compound with a hydrophilic polymer can lead to a higher apparent water solubility compared to its crystalline form.[4][11][12]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14][15]

    • Nanosuspensions: Reducing the particle size of your compound to the nanometer scale increases its surface area, leading to a faster dissolution rate and improved bioavailability.[16][17][18]

Troubleshooting Guides

Issue: Unexpected Precipitation in Aqueous Buffer for Biological Assays

Symptoms:

  • Cloudiness or visible precipitate upon dilution of a DMSO stock solution into an aqueous buffer.

  • Poor reproducibility of results in biological assays.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. pH Adjustment: If your compound is ionizable, test its solubility in buffers with different pH values.[1] 2. Co-solvents: While not always ideal for biological assays, a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can sometimes be tolerated by the assay and improve solubility.[8] 3. Use of Surfactants: A low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer can help prevent aggregation.[19]
Compound Aggregation 1. Centrifugation: Centrifuge your prepared compound solution at high speed. If activity is reduced in the supernatant compared to the uncentrifuged solution, aggregation is likely occurring.[19] 2. BSA Addition: Including Bovine Serum Albumin (BSA) in the assay buffer can block non-specific binding and help saturate aggregates.[19]
Kinetic vs. Thermodynamic Solubility The solubility measured from a DMSO stock (kinetic solubility) can be higher than the true equilibrium solubility (thermodynamic solubility). Over time, the compound may precipitate as it equilibrates.[2] Consider using formulation strategies like cyclodextrins or solid dispersions to maintain a higher apparent solubility.[11][13]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement of pyrimidine derivative solubility using various techniques.

Table 1: Solubility Enhancement via Prodrug Approach

Parent CompoundProdrugFold Increase in Aqueous SolubilityReference
Pyrazolo[3,4-d]pyrimidine 46Prodrug 47600[20]
Pyrazolo[3,4-d]pyrimidine 2Prodrug 8>600 (from <0.01 to 6 µg/mL)[5]

Table 2: Aqueous Solubility of Selected Pyrimidine Derivatives

CompoundAqueous Solubility (µg/mL)pHReference
Pyrimidine Derivative 2<17.0[21]
Pyrimidine Derivative 5813.467.0[21]
Dihydroquinoxalinone Analog7.8Not Specified[22]
Pyrimidinyl Dihydroquinoxalinone26.4Not Specified[22]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion to enhance the aqueous solubility of a pyrimidine intermediate.[12][23][24][25]

Materials:

  • Poorly soluble pyrimidine intermediate

  • Hydrophilic polymer (e.g., PVP, HPMC, Soluplus®)

  • Common solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the pyrimidine intermediate and the hydrophilic polymer in a suitable common solvent. The ratio of drug to polymer may need to be optimized (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and if necessary, gently grind or mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Solubility Assessment: Determine the apparent aqueous solubility of the solid dispersion and compare it to the crystalline form of the pyrimidine intermediate.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

This method is a simple way to prepare a solid inclusion complex of a pyrimidine intermediate with a cyclodextrin.[26]

Materials:

  • Poorly soluble pyrimidine intermediate

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Water or a water-alcohol mixture

  • Vacuum oven

Procedure:

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a paste.

  • Incorporation: Gradually add the pyrimidine intermediate to the cyclodextrin paste while continuously triturating (kneading) with the pestle for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste-like mass in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Processing: Pulverize the dried complex in the mortar and pass it through a sieve.

  • Evaluation: Evaluate the formation of the inclusion complex and the enhancement in solubility and dissolution rate compared to the pure compound.

Visualized Workflows and Concepts

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_chem_mod_options Chemical Modification Options cluster_formulation_options Formulation Options Problem Poorly Soluble Pyrimidine Intermediate Chem_Mod Chemical Modification Problem->Chem_Mod Choose Strategy Formulation Formulation Approach Problem->Formulation Choose Strategy Prodrug Prodrug Synthesis Chem_Mod->Prodrug Salt Salt Formation Chem_Mod->Salt Structure Structural Change Chem_Mod->Structure Solid_Disp Solid Dispersion Formulation->Solid_Disp Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Nanosuspension Nanosuspension Formulation->Nanosuspension pH_Adjust pH Adjustment Formulation->pH_Adjust

Caption: Decision workflow for addressing poor solubility.

Solid_Dispersion_Process Input Pyrimidine Intermediate + Hydrophilic Polymer Dissolve Dissolve in Common Solvent Input->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Milling & Sieving Dry->Mill Output Amorphous Solid Dispersion Powder Mill->Output

Caption: Solid dispersion preparation by solvent evaporation.

Logical_Relationship_Solubility Poor_Sol Poor Solubility Low_Diss Low Dissolution Rate Poor_Sol->Low_Diss leads to Enhance_Sol Solubility Enhancement (e.g., Prodrug, Formulation) Poor_Sol->Enhance_Sol is addressed by Low_Bio Low Bioavailability Low_Diss->Low_Bio leads to Inc_Diss Increased Dissolution Rate Enhance_Sol->Inc_Diss results in Imp_Bio Improved Bioavailability Inc_Diss->Imp_Bio results in

Caption: Impact of solubility enhancement on bioavailability.

References

Technical Support Center: HPLC Analysis of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the HPLC method development and analysis of 6-Chloro-5-methylpyrimidin-4-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing significant peak tailing for my this compound peak?

Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3][4][5] The primary cause is often the interaction between the basic amine functional group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][3]

  • Secondary Interactions: These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Mobile Phase pH: If the mobile phase pH is not sufficiently low, the silanol groups can be ionized and interact strongly with the protonated basic analyte.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an acidic modifier like phosphoric acid or formic acid will protonate the silanol groups, minimizing their interaction with the basic analyte.[1]

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interaction.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface.[1]

  • Consider a Different Stationary Phase: For highly basic compounds, a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, may provide better peak shape.

Question: My retention time for this compound is drifting between injections. What could be the cause?

Answer: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its retention characteristics.

Solutions:

  • Ensure Proper Equilibration: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned with the initial mobile phase composition.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.

  • Implement Sample Preparation: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components that may contaminate the column. A guard column can also help protect the analytical column.[3]

Question: I am not getting adequate resolution between my main peak and an impurity. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Sub-optimal Mobile Phase Composition: The ratio of aqueous to organic solvent in your mobile phase may not be ideal for separating the analyte and the impurity.

  • Inappropriate Stationary Phase: The chosen column may not have the right selectivity for your specific separation.

  • Gradient Elution Profile: For complex samples, an isocratic method may not provide sufficient resolving power.

Solutions:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase retention and may improve the separation of closely eluting peaks.[6]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Mobile Phase pH: If the analyte and impurity have different pKa values, adjusting the mobile phase pH can change their ionization state and improve separation.[6]

  • Try a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can offer different selectivity and potentially resolve the co-eluting peaks.

  • Optimize the Gradient: If using gradient elution, adjust the gradient slope and duration to enhance the separation of the critical pair.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point for method development would be to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For the mobile phase, begin with a simple gradient of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer at pH 3.0) and an organic solvent like acetonitrile. UV detection at the lambda max of the compound (which would need to be determined, but a general starting point could be around 254 nm) is appropriate.

Q2: How do I prepare my sample of this compound for HPLC analysis?

A2: The sample should be dissolved in a solvent that is compatible with the mobile phase. A good practice is to dissolve the sample in the initial mobile phase composition. For example, a mixture of water and acetonitrile. It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system tubing.

Q3: What are the key parameters to validate for an HPLC method for this compound in a drug development setting?

A3: According to ICH guidelines, the key validation parameters for an HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Can I use a mass spectrometer (MS) as a detector for this analysis?

A4: Yes, a mass spectrometer can be an excellent detector for the analysis of this compound, especially for impurity profiling and identification. If using MS detection, it is important to use volatile mobile phase modifiers, such as formic acid or ammonium formate, instead of non-volatile buffers like potassium phosphate.

Quantitative Data Summary

The following table presents illustrative quantitative data for the HPLC analysis of a closely related compound, 4-Chloro-2,6-diaminopyrimidine, which can be considered as a starting point for the analysis of this compound.[7]

ParameterValue
Chromatographic Conditions
ColumnNewcrom R1 (a reverse-phase column)
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
DetectionUV
Performance Metrics (Illustrative)
Retention Time (min)~ 3.5
Tailing Factor1.1
Theoretical Plates> 5000
Resolution (from nearest impurity)> 2.0

Experimental Protocol

This protocol is a recommended starting point for the HPLC analysis of this compound, based on methods for similar compounds. Optimization will likely be required.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Potassium phosphate monobasic (for buffer preparation)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer.

  • A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Organic Phase (B): Acetonitrile (100%).

  • Degas both mobile phases before use.

4. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution to the desired concentrations for linearity and quantitation.

5. Sample Solution Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 Mobile Phase A:B) to achieve a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or the determined lambda max)

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

7. System Suitability

  • Inject the standard solution five times and evaluate the system suitability parameters.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be greater than 2000.

8. Analysis

  • Inject the blank (diluent), standard solutions, and sample solutions in sequence.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area and a calibration curve generated from the standard solutions.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (Purity, Assay, etc.) lit_review Literature & Compound Property Review start->lit_review mode_selection Select HPLC Mode (e.g., Reversed-Phase) lit_review->mode_selection column_selection Column Selection (C18, C8, etc.) mode_selection->column_selection mobile_phase_screening Mobile Phase Screening (pH, Organic Solvent) column_selection->mobile_phase_screening detection_selection Detector Selection (UV, MS) mobile_phase_screening->detection_selection initial_method Develop Initial Method detection_selection->initial_method optimization Method Optimization (Gradient, Flow Rate, Temp.) initial_method->optimization validation Method Validation (ICH Guidelines) optimization->validation end Final Method validation->end HPLC_Troubleshooting_Tree problem Chromatographic Problem (e.g., Peak Tailing) is_all_peaks Affects All Peaks? problem->is_all_peaks yes_all Yes is_all_peaks->yes_all Yes no_some No is_all_peaks->no_some No system_issue Potential System Issue - Column Void - Leak - Temp Fluctuation yes_all->system_issue specific_analyte_issue Analyte-Specific Issue (e.g., Basic Compound) no_some->specific_analyte_issue solution_system Solution: - Check connections - Replace column/guard - Use column oven system_issue->solution_system solution_analyte Solution: - Adjust mobile phase pH - Use end-capped column - Change mobile phase specific_analyte_issue->solution_analyte

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra: 6-Chloro-5-methylpyrimidin-4-amine and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of 6-Chloro-5-methylpyrimidin-4-amine and its structural isomer, 2-chloro-5-methylpyridin-4-amine, provides valuable insights into the influence of substituent placement on the electronic environment of aromatic protons. This guide presents a side-by-side analysis of their spectral data, supported by a standard experimental protocol for data acquisition.

Introduction

This compound is a substituted pyrimidine of interest in medicinal chemistry and drug development. Its structural characterization is crucial for confirming its identity and purity. ¹H NMR spectroscopy is a primary analytical technique for this purpose, offering detailed information about the chemical structure. By comparing its spectrum with that of a closely related isomer, 2-chloro-5-methylpyridin-4-amine, we can observe the distinct effects of nitrogen and substituent positioning within the aromatic ring on proton chemical shifts.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its isomer, 2-chloro-5-methylpyridin-4-amine.

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound DMSO-d6300Data not available---
2-chloro-5-methylpyridin-4-amine DMSO-d63007.68s1HH-6
6.50s1HH-3
6.16br s2H-NH₂
1.96s3H-CH₃

Analysis of Spectral Differences

The ¹H NMR spectrum of 2-chloro-5-methylpyridin-4-amine in DMSO-d6 displays distinct signals that can be unequivocally assigned.[1] The two singlets at 7.68 ppm and 6.50 ppm correspond to the two aromatic protons on the pyridine ring. The broad singlet at 6.16 ppm is characteristic of the two amine (-NH₂) protons, and the singlet at 1.96 ppm is assigned to the three protons of the methyl (-CH₃) group.[1]

For the target compound, this compound, we would anticipate a simpler aromatic region in the ¹H NMR spectrum, with only one proton on the pyrimidine ring, which would appear as a singlet. The chemical shift of this proton would be influenced by the adjacent nitrogen atoms and the chloro and methyl substituents. The methyl and amine protons would also present as singlets, with their chemical shifts differing from those in the pyridine isomer due to the different electronic environment of the pyrimidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to achieve a homogeneous magnetic field.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the spectrum.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Spectral width: Typically -2 to 12 ppm.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup purified_product Purified Product workup->purified_product Isolation nmr 1H NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms purity Purity Analysis (e.g., HPLC) purified_product->purity final_product Final Characterized Compound nmr->final_product Structure Confirmation ms->final_product purity->final_product

Caption: Workflow for Synthesis and Characterization.

References

A Comparative Guide to the 13C NMR Analysis of 6-Chloro-5-methylpyrimidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of heterocyclic compounds is a critical step in chemical research and drug development. Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents, making their precise characterization essential. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of molecules. This guide offers a comparative analysis of the 13C NMR spectral data for 6-chloro-5-methylpyrimidin-4-amine and related structures, supported by a detailed experimental protocol and a standardized analysis workflow.

Comparative 13C NMR Data

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Substituents on the pyrimidine ring, such as chloro, amino, and methyl groups, induce predictable upfield or downfield shifts, aiding in the definitive assignment of each carbon signal.

While specific experimental data for this compound is not broadly published, a reliable prediction of its 13C NMR spectrum can be constructed by comparing data from structurally similar pyrimidines. The following table summarizes the expected chemical shifts (δ) for the target compound alongside experimental data for related dichloropyrimidine derivatives. This comparison highlights the influence of substituting a chloro group with a methyl group at the C5 position.

Carbon AtomThis compound (Predicted δ, ppm)2-Amino-4,6-dichloropyrimidine (Experimental δ, ppm)[1][2]4-Amino-2,6-dichloropyrimidine (Predicted δ, ppm)[3]
C2 ~157.0~163.0~158.0
C4 ~162.0~160.0~162.5
C5 ~115.0~100.0~105.0
C6 ~160.0~160.0~162.5
-CH₃ ~12.0--

Analysis of Substituent Effects:

  • Amino Group (-NH₂ at C4): This electron-donating group shields adjacent carbons, causing an upfield shift (lower ppm value).

  • Chloro Group (-Cl at C6): This electron-withdrawing group deshields the carbon it is attached to (C6), resulting in a downfield shift. Its effect is also observed on other carbons in the ring.[4]

  • Methyl Group (-CH₃ at C5): The substitution of a chlorine atom with a methyl group at the C5 position is expected to cause a significant upfield shift for C5 itself due to the lower electronegativity of carbon compared to chlorine. The methyl carbon signal typically appears far upfield, in the characteristic alkane region (~10-20 ppm).[5][6]

Standardized Experimental Protocol: 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality, proton-decoupled 13C NMR spectrum for pyrimidine derivatives.[3][7]

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the purified pyrimidine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Tune and match the probe for the 13C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

  • Data Acquisition:

    • Experiment Type: Standard proton-decoupled 1D 13C pulse program (e.g., 'zgpg' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals, from alkyl to carbonyl/aromatic regions, are captured.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

    • Identify and label the peak positions (chemical shifts in ppm).

Workflow for Structural Elucidation

The confirmation of a chemical structure is a systematic process that integrates synthesis with multiple analytical techniques. The following diagram illustrates a typical workflow for the analysis of a newly synthesized pyrimidine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr 1H & 13C NMR Analysis purification->nmr interpretation Spectral Data Interpretation nmr->interpretation ms Mass Spectrometry (MS) ms->interpretation ir Infrared (IR) Spectroscopy ir->interpretation comparison Comparison with Reference/Predicted Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis, analysis, and structural confirmation of pyrimidine derivatives.

Alternative and Complementary Analytical Techniques

While 13C NMR is paramount for determining the carbon backbone, a comprehensive structural analysis relies on a combination of methods:

  • ¹H NMR Spectroscopy: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can offer structural clues through fragmentation patterns.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as N-H bonds in the amino group and C=N/C=C bonds within the pyrimidine ring.[3]

  • 2D NMR (COSY, HSQC, HMBC): These advanced NMR techniques are used to establish correlations between protons and carbons, definitively assigning each signal and confirming the overall molecular structure, especially for complex derivatives.

References

A Comparative Guide to the Mass Spectrometry of 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 6-Chloro-5-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. We present experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and a comparative overview of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), offering insights into the optimal analytical approaches for this compound.

Data Presentation: Mass Spectrometry and Alternative Methods

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for volatility, the complexity of the matrix, and the desired sensitivity. Below is a comparison of GC-MS and HPLC-based methods.

Table 1: Comparison of Analytical Methods for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by UV or mass analysis.
Sample Volatility RequiredNot required
Derivatization May be required for polar analytes to increase volatility.Generally not required.
Sensitivity High (ng to pg range)High (µg to ng range for UV, ng to pg range for MS)
Primary Information Molecular weight, fragmentation pattern, purity.Purity, quantification (UV), molecular weight, structural fragments (MS).
Key Advantage Excellent separation for volatile compounds, established libraries for identification.Broad applicability to non-volatile and thermally labile compounds.
Key Limitation Not suitable for non-volatile or thermally unstable compounds.Mobile phase composition can affect MS ionization efficiency.

Table 2: GC-MS Data for this compound

ParameterValueReference
Molecular Formula C5H6ClN3[1]
Molecular Weight 143.57 g/mol [1]
Ionization Mode Electron Ionization (EI)
Major Fragment Ions (m/z) 143 (M+), 145 (M+2, isotopic peak for Cl), 30[1]
Total Peaks Observed 80[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or dichloromethane. If necessary, perform derivatization to increase volatility.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically maintained at a temperature of 250°C. A splitless or split injection mode can be used depending on the sample concentration.

  • GC Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 30-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure. The isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general framework for the LC-MS analysis of this compound and related aromatic amines.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC or UHPLC system is used.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

  • Data Analysis: The primary ion observed will be the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and provide further structural information.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

cluster_workflow Mass Spectrometry Experimental Workflow sample Sample Preparation (Dissolution/Derivatization) injection Injection sample->injection separation Chromatographic Separation (GC or HPLC) injection->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis

Caption: A generalized workflow for the analysis of this compound by mass spectrometry.

cluster_fragmentation Proposed EI Fragmentation Pathway of this compound parent [C5H6ClN3]+• m/z = 143/145 frag1 Loss of Cl• [C5H6N3]+ m/z = 108 parent->frag1 -Cl frag2 Loss of CH3• [C4H3ClN3]+• m/z = 128/130 parent->frag2 -CH3 frag3 Loss of HCN [C4H5ClN2]+• m/z = 116/118 parent->frag3 -HCN frag4 [CH2NH2]+ m/z = 30 parent->frag4 Rearrangement & Cleavage

Caption: A proposed Electron Ionization (EI) fragmentation pathway for this compound.

References

Reactivity Showdown: 4-Chloro vs. 6-Chloro Pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic success. Pyrimidine derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of 4-chloro and 6-chloro pyrimidines, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The comparison is supported by theoretical principles and available experimental insights.

Theoretical Underpinnings of Reactivity

In an unsubstituted pyrimidine ring, the 4- and 6-positions are chemically equivalent due to the molecule's symmetry. Consequently, 4-chloropyrimidine and 6-chloropyrimidine are identical molecules and exhibit the same reactivity. A meaningful comparison of their reactivity arises when other substituents are present on the pyrimidine ring, rendering the 4- and 6-positions non-equivalent. This guide will, therefore, focus on the factors that dictate the differential reactivity of chloro substituents at these positions in substituted pyrimidines.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, which is the fundamental principle behind the SNAr reaction. The reactivity of halogen substituents on the pyrimidine ring is significantly influenced by their position relative to the ring nitrogens. The general order of reactivity for chloro-substituents is C4(6) > C2 >> C5.[1] This heightened reactivity at the 4 and 6 positions is attributed to the ability of the adjacent ring nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack.

The regioselectivity and rate of SNAr reactions on substituted chloropyrimidines are governed by a combination of electronic and steric effects imparted by the other substituents on the ring.

Comparative Reactivity Analysis: A Data-Driven Insight

While direct, side-by-side kinetic data for the nucleophilic substitution of 4-chloro versus 6-chloro pyrimidines under identical conditions is not extensively reported, a wealth of information from studies on dichloropyrimidines and computational analyses allows for a robust qualitative and semi-quantitative comparison.

Electronic Effects of Substituents

The electronic nature of other substituents on the pyrimidine ring plays a pivotal role in modulating the reactivity of the 4- and 6-chloro positions.

  • Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a nitro or cyano group, at the 5-position enhances the electrophilicity of the pyrimidine ring, thereby increasing the reactivity of the chloro substituents at both the 4- and 6-positions towards nucleophiles.

  • Electron-Donating Groups (EDGs): Conversely, EDGs, such as amino or alkoxy groups, decrease the overall electrophilicity of the pyrimidine ring, which can lead to lower reactivity in SNAr reactions.[1] The position of the EDG is crucial; for instance, an EDG at the 2-position can have a differential electronic influence on the 4- and 6-positions, affecting the regioselectivity of the reaction.

Steric Hindrance

The size of the nucleophile and the steric bulk of the substituents adjacent to the 4- and 6-chloro positions can significantly impact the reaction rate. A bulky substituent at the 5-position, for example, can sterically hinder the approach of a nucleophile to both the 4- and 6-positions, potentially leading to a decrease in reaction rate or a shift in regioselectivity towards the less hindered position.

The following table summarizes the expected relative reactivity of 4-chloro and 6-chloro pyrimidines based on the substitution pattern.

Substitution PatternInfluence on 4-Chloro vs. 6-Chloro ReactivityExpected Outcome of Mono-substitution
UnsubstitutedIdentical ReactivityA single product is formed as the positions are equivalent.
Symmetrical Substituent at C2Identical ReactivityA single product is formed.
Unsymmetrical Substituent at C2 or C5Differential ReactivityPreferential substitution at the more electronically deficient and less sterically hindered position.
Electron-Withdrawing Group at C5Increased reactivity at both C4 and C6Regioselectivity is dependent on other substituents and the nature of the nucleophile.
Electron-Donating Group at C2Decreased overall reactivityRegioselectivity is determined by the interplay of inductive and resonance effects, often requiring computational analysis for prediction.

Experimental Protocols

To empirically determine the relative reactivity of 4-chloro and 6-chloro positions in a substituted pyrimidine, a competitive reaction can be performed.

General Procedure for Competitive Nucleophilic Aromatic Substitution

Materials:

  • Substituted 4,6-dichloropyrimidine (1.0 equiv)

  • Nucleophile (e.g., a secondary amine like morpholine, 0.5 equiv)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., DIPEA, K2CO3, if necessary)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted 4,6-dichloropyrimidine (1.0 equiv) in the chosen aprotic polar solvent.

  • Add the base (if required) and stir the mixture at room temperature.

  • Slowly add a solution of the nucleophile (0.5 equiv) in the same solvent to the reaction mixture. The sub-stoichiometric amount of the nucleophile is crucial for a competitive reaction.

  • Stir the reaction at a predetermined temperature (e.g., room temperature, or elevated temperature if the reactants are not very reactive) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the limiting nucleophile has been consumed (as indicated by TLC or LC-MS), quench the reaction by adding water.

  • Extract the product mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by 1H NMR spectroscopy or a calibrated LC-MS to determine the ratio of the two possible mono-substituted isomeric products. This ratio will reflect the relative reactivity of the 4-chloro and 6-chloro positions.

Visualizing the Factors of Reactivity and Experimental Design

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key factors influencing reactivity and a typical experimental workflow.

G Factors Influencing Reactivity of 4- vs. 6-Chloropyrimidines cluster_pyrimidine Pyrimidine Core cluster_factors Influencing Factors PyrimidineRing Electron-Deficient Pyrimidine Ring C4_Cl 4-Chloro PyrimidineRing->C4_Cl activates C6_Cl 6-Chloro PyrimidineRing->C6_Cl activates Meisenheimer Meisenheimer Intermediate Stability C4_Cl->Meisenheimer C6_Cl->Meisenheimer ElectronicEffects Electronic Effects (Substituents) ElectronicEffects->Meisenheimer stabilizes/ destabilizes StericEffects Steric Effects (Substituents & Nucleophile) StericEffects->Meisenheimer hinders formation ProductRatio Product Ratio (Regioselectivity) Meisenheimer->ProductRatio determines

Caption: Factors influencing the reactivity of 4- vs. 6-chloropyrimidines.

G Experimental Workflow for Comparing Reactivity Start Start Setup Reaction Setup: - Substituted 4,6-Dichloropyrimidine (1 equiv) - Nucleophile (0.5 equiv) - Solvent, Base (if needed) Start->Setup Reaction Run Reaction (Controlled Temperature) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Analysis Product Analysis (NMR, LC-MS) Workup->Analysis DetermineRatio Determine Isomer Ratio Analysis->DetermineRatio End End DetermineRatio->End

Caption: Experimental workflow for comparing the reactivity of 4- and 6-chloropyrimidines.

References

Comparative Analysis of the Biological Activity of 6-Chloro-5-methylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Analogs Targeting Kinases and Microbes

The 6-chloro-5-methylpyrimidin-4-amine scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer and inflammation, as well as promising antimicrobial effects. This guide provides a comprehensive comparison of the biological activities of several key analogs, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Kinase Inhibitory Activity

Analogs of this compound have been extensively investigated as inhibitors of several critical protein kinases, including Src, Abl, Fibroblast Growth Factor Receptor 4 (FGFR4), and Ribosomal S6 Kinase beta (p70S6Kβ). The following tables summarize the inhibitory potency (IC50 values) of selected analogs against these targets.

Src and Abl Kinase Inhibition

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their aberrant activity is a hallmark of several cancers, making them attractive targets for therapeutic intervention. Dasatinib, a potent dual Src/Abl inhibitor, features a 2-((2-chloro-6-methylphenyl)amino)thiazole-5-carboxamide moiety attached to a methylpyrimidine core, highlighting the potential of this scaffold in developing effective anti-cancer agents.

Compound/AnalogTarget KinaseIC50 (nM)Notes
Dasatinib (BMS-354825)Src<1A potent dual Src/Abl inhibitor.
Abl<1
FGFR4 Inhibition

FGFR4 is a receptor tyrosine kinase involved in cell growth and differentiation. Its dysregulation has been linked to the progression of hepatocellular carcinoma and other cancers. Certain aminodimethylpyrimidinol derivatives have shown selective inhibitory activity against FGFR4.

Compound/AnalogTarget KinaseIC50 (nM)Selectivity vs. FGFR1/2/3
Compound 6O FGFR475.3High selectivity over FGFR1, 2, and 3.
BLU9931 (Reference)FGFR43A known selective FGFR4 inhibitor.
p70S6Kβ Inhibition

p70S6Kβ is a serine/threonine kinase that is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. A 6-chloro-3-nitropyridin-2-yl substituted isoquinolin-3-amine analog has demonstrated inhibitory activity against p70S6Kβ.

Compound/AnalogTarget KinaseIC50 (nM)
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminep70S6Kβ444
MPS1>10,000
MAPKAPK2>10,000

Antimicrobial Activity

Derivatives of the pyrimidine core have also been evaluated for their efficacy against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Compound/Analog ClassMicroorganismMIC (µg/mL)
Pyrimidine derivativesStaphylococcus aureusVaries
Bacillus subtilisVaries
Escherichia coliVaries
Candida albicansVaries

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for key biological assays.

General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase (e.g., Src, FGFR4, p70S6Kβ)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the target kinase diluted in kinase assay buffer.

  • Initiate the reaction by adding 2 µL of a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Simplified Kinase Signaling Pathway.

Experimental_Workflow Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryScreen Primary Biological Screening Characterization->PrimaryScreen DoseResponse Dose-Response & IC50/MIC Determination PrimaryScreen->DoseResponse LeadOptimization Lead Optimization DoseResponse->LeadOptimization

A Comparative Crystallographic Guide to Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pyrimidine-based kinase inhibitors against non-pyrimidine alternatives, focusing on their structural interactions, inhibitory potency, and the experimental methodologies used for their characterization. By presenting quantitative data, experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an objective resource for advancing kinase inhibitor drug discovery.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a highly effective motif for achieving potent inhibition.[1] This guide examines the crystallographic details of three distinct pyrimidine-based inhibitors targeting three different kinases: an aminopyrimidine inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3), a 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and the well-established drug Imatinib, which targets Abelson (Abl) kinase. Their performance is contrasted with non-pyrimidine inhibitors directed at the same targets.

Comparison of Kinase Inhibitors: Pyrimidine vs. Non-Pyrimidine Scaffolds

This section details the comparative analysis of pyrimidine-based inhibitors and their alternatives targeting MARK3, CDK2, and Abl kinases.

Microtubule Affinity Regulating Kinase 3 (MARK3)

MARK3 is a serine/threonine kinase involved in the regulation of microtubule dynamics, cell polarity, and cell cycle control.[2][3] Its dysregulation has been implicated in various diseases, including cancer.[3]

Data Presentation: MARK3 Inhibitors

Inhibitor Name/ClassScaffoldPDB IDIC50/KiResolution (Å)R-WorkR-Free
Aminopyrimidine (Compound 9)Pyrimidine--INVALID-LINK--160 nM (IC50)1.950.2100.242
PCC0208017Non-pyrimidineDocking (on 2QNJ)1.8 nM (IC50)N/AN/AN/A

Note: The primary publication for 7P1L reports the IC50 value for compound 9 against MARK3.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition.[4][5][6] Its over-activation is a common feature in many cancers, making it a prime target for anti-cancer therapies.

Data Presentation: CDK2 Inhibitors

Inhibitor Name/ClassScaffoldPDB IDIC50/KiResolution (Å)R-WorkR-Free
2-Anilino-4-(thiazol-5-yl)pyrimidinePyrimidine--INVALID-LINK--1-6 nM (Ki)2.000.2190.279
CVT-313Purine (Non-pyrimidine)--INVALID-LINK--500 nM (IC50)1.750.1960.250

Note: The Ki value for the 2-anilino-4-(thiazol-5-yl)pyrimidine series is reported as a range in the primary publication.

Abelson (Abl) Kinase

Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[7] The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML), and Imatinib was a groundbreaking therapy targeting this kinase.[8]

Data Presentation: Abl Kinase Inhibitors

Inhibitor Name/ClassScaffoldPDB IDIC50/KiResolution (Å)R-WorkR-Free
Imatinib (Gleevec)Pyrimidine--INVALID-LINK--38 nM (IC50)2.400.2040.267
DasatinibThiazole (Non-pyrimidine)--INVALID-LINK--<1 nM (IC50)2.400.2080.273
VX-680 (Tozasertib)Pyrrolopyrazole (Non-pyrimidine)--INVALID-LINK--10 nM (IC50, wild-type Abl)2.000.2100.260

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for rational drug design. Below are simplified diagrams of the signaling pathways for MARK3, CDK2, and BCR-Abl.

MARK3_Signaling_Pathway LKB1 LKB1 MARK3 MARK3 LKB1->MARK3 Activates Tau Tau/MAPs MARK3->Tau Phosphorylates CellPolarity Cell Polarity MARK3->CellPolarity CellCycle Cell Cycle Progression MARK3->CellCycle Microtubules Microtubule Stabilization Tau->Microtubules Detachment

Figure 1: Simplified MARK3 signaling pathway.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition

Figure 2: Simplified CDK2 signaling pathway for G1/S transition.

BCR_Abl_Signaling_Pathway BCR_Abl BCR-Abl GRB2 GRB2 BCR_Abl->GRB2 PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Figure 3: Key downstream pathways of BCR-Abl signaling.

Experimental Protocols

The determination of a protein-ligand crystal structure is a multi-step process. The following section outlines a generalized workflow for X-ray crystallography and provides specific details for the crystallization of the kinase-inhibitor complexes discussed in this guide.

General X-ray Crystallography Workflow

XRay_Crystallography_Workflow Protein_Expression Protein Expression & Purification Complex_Formation Protein-Inhibitor Complex Formation Protein_Expression->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation

Figure 4: Generalized workflow for protein X-ray crystallography.

Detailed Methodologies

  • Protein Expression and Purification: The kinase domains of MARK3, CDK2, and Abl were expressed in Escherichia coli or insect cells (for Abl) and purified using affinity and size-exclusion chromatography to achieve high purity.

  • Complex Formation and Crystallization:

    • Co-crystallization: The purified kinase was incubated with a molar excess of the inhibitor prior to setting up crystallization trials. This method was used for the complexes of CDK2 with 2-anilino-4-(thiazol-5-yl)pyrimidine and CVT-313, and for Abl with Imatinib, Dasatinib, and VX-680.

    • Crystallization Conditions: Crystallization is typically achieved using vapor diffusion methods (sitting or hanging drop) by screening a wide range of precipitants, buffers, and additives.

      • MARK3 (7P1L): Crystallized using a buffer containing Bis-Tris propane pH 7.5 and PEG 3350.

      • CDK2 (1URC): Crystals were grown in a solution containing HEPES buffer, sodium chloride, and PEG 400.

      • Abl (2HYY): Crystallization was achieved in a condition containing MES buffer pH 6.5, and PEG 8000.

  • Data Collection and Processing:

    • Crystals were cryo-cooled in liquid nitrogen to minimize radiation damage.

    • X-ray diffraction data were collected at a synchrotron source.

    • The collected data were processed (indexed, integrated, and scaled) using software packages like HKL2000 or XDS.

  • Structure Solution and Refinement:

    • The structures were solved by molecular replacement using a previously determined structure of the respective kinase as a search model.

    • The inhibitor was then manually fitted into the electron density map.

    • The final model was refined using software such as PHENIX or REFMAC5, and the quality of the structure was validated using tools like MolProbity.

Logical Comparison of Inhibitor Scaffolds

The choice of a chemical scaffold is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. The following diagram illustrates a logical comparison between pyrimidine and non-pyrimidine scaffolds based on the findings from the studied kinase inhibitors.

Scaffold_Comparison Pyrimidine Pyrimidine Scaffold Hinge Strong Hinge Binding (Multiple H-bonds) Pyrimidine->Hinge Often leads to Selectivity Variable Selectivity Pyrimidine->Selectivity Can have Resistance Susceptible to Gatekeeper Mutations Pyrimidine->Resistance Can be NonPyrimidine Non-Pyrimidine Scaffolds (e.g., Purine, Thiazole) Potency High Potency NonPyrimidine->Potency Can achieve NonPyrimidine->Resistance Can overcome (e.g., Dasatinib) Novelty Novel Binding Modes & IP Space NonPyrimidine->Novelty Can offer ImprovedPK Potential for Improved PK/PD Properties NonPyrimidine->ImprovedPK May provide Hinge->Potency

Figure 5: Logical comparison of pyrimidine and non-pyrimidine scaffolds.

Conclusion

This guide demonstrates that while pyrimidine-based inhibitors are highly effective due to their optimized interactions with the kinase hinge region, alternative scaffolds can offer comparable or, in some cases, superior potency and the ability to overcome resistance mutations. The crystallographic data presented herein provides a structural basis for these observations. For drug development professionals, this underscores the importance of exploring diverse chemical matter to identify inhibitors with optimal therapeutic profiles. The detailed experimental protocols also serve as a practical reference for researchers aiming to structurally characterize novel kinase inhibitors.

References

A Comparative Guide to In Vitro Kinase Assays for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the discovery of novel kinase inhibitors, particularly those based on the pyrimidine scaffold, selecting the optimal in vitro assay is a critical early step. This guide provides a comparative overview of common in vitro kinase assay formats, detailing their methodologies and presenting their performance characteristics to aid in making an informed decision.

The dysregulation of protein kinases is a well-established driver of numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[1][2] Pyrimidine derivatives have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[3][4][5] Evaluating the inhibitory potential of these compounds requires robust and reliable in vitro kinase assays.

Comparison of Common In Vitro Kinase Assay Technologies

The choice of an in vitro kinase assay depends on various factors, including the specific kinase of interest, the required throughput, sensitivity, and cost. Below is a summary of the most widely used assay formats.

Assay TechnologyPrincipleThroughputSensitivityCostKey AdvantagesKey Disadvantages
Luminescence-Based Assays (e.g., Kinase-Glo™, ADP-Glo™) Measures the depletion of ATP (Kinase-Glo™) or the generation of ADP (ADP-Glo™) via a luciferase-coupled reaction.[6][7][8]High to Very HighHighModerateHomogeneous "add-and-read" format, excellent for HTS, good signal stability.[7][9]Indirect measurement of kinase activity, susceptible to interference from compounds affecting luciferase or ATPases.[9]
Fluorescence-Based Assays (e.g., HTRF®, TR-FRET) Measures the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor and an acceptor fluorophore.[10][11][12]High to Very HighHighHighHomogeneous format, ratiometric detection minimizes well-to-well variation, robust for HTS.[12][13]Requires specific antibodies or modified substrates, potential for compound interference with fluorescence.[14]
Radiometric Filter Binding Assays Measures the direct transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate, which is then captured on a filter.[15][16]Low to MediumVery HighHighConsidered the "gold standard" for its direct measurement of phosphorylation, not prone to compound interference seen in optical assays.[15][16]Requires handling of radioactive materials, lower throughput, labor-intensive washing steps.[14][16]

Experimental Protocols

Below are detailed, generalized protocols for three common types of in vitro kinase assays suitable for testing pyrimidine derivatives. Specific concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase-inhibitor system.[17]

Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction, which positively correlates with kinase activity.[8][18]

Reagents and Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrimidine derivative (test inhibitor) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[19]

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the pyrimidine derivative in 100% DMSO. Further dilute these stocks in Kinase Assay Buffer to achieve a 5X final concentration. The final DMSO concentration in the assay should not exceed 1%.[20][21]

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the 5X pyrimidine derivative solution or DMSO for "positive control" (no inhibition) and "blank" (no enzyme) wells.

    • Add 2 µL of a solution containing the kinase in Kinase Assay Buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture prepared in Kinase Assay Buffer to all wells.

    • Incubate the plate for 60-120 minutes at room temperature.[19]

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[19]

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic TR-FRET assay to detect substrate phosphorylation.[10][11]

Reagents and Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • Pyrimidine derivative (test inhibitor) dissolved in DMSO

  • HTRF® Enzymatic Buffer

  • ATP solution

  • HTRF® Detection Buffer containing EDTA

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Low-volume, white 384-well plates

  • TR-FRET capable plate reader

Procedure:

  • Inhibitor and Enzyme Addition:

    • Add 2 µL of the pyrimidine derivative solution in HTRF® Enzymatic Buffer to the assay wells. For controls, add buffer with DMSO.

    • Add 2 µL of the kinase solution in HTRF® Enzymatic Buffer.

    • Incubate for 15 minutes at room temperature.[10]

  • Initiate Kinase Reaction:

    • Add 2 µL of the biotinylated substrate solution.

    • Add 2 µL of the ATP solution to start the reaction.

    • Incubate for 30-60 minutes at room temperature.[10]

  • Detection:

    • Add 10 µL of the detection mixture (Eu³⁺-antibody and SA-XL665 in HTRF® Detection Buffer with EDTA) to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Read the plate in a TR-FRET reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.[10]

Radiometric Filter Binding Assay ([³³P])

This "gold standard" protocol directly measures the incorporation of a radiolabeled phosphate into a substrate.[15][16]

Reagents and Materials:

  • Purified kinase

  • Phospho-acceptor substrate (protein or peptide)

  • Pyrimidine derivative (test inhibitor) dissolved in DMSO

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphoric acid (0.5% or 0.75%) for washing

  • P81 phosphocellulose filter plates or paper

  • Scintillation fluid (if using a scintillation counter)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • In a reaction tube or plate, combine the kinase, pyrimidine derivative (or DMSO), substrate, and kinase reaction buffer.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add a mixture of unlabeled ATP and [γ-³³P]ATP to initiate the reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction and Capture Substrate:

    • Spot a portion of the reaction mixture onto the P81 filter paper/plate. The positively charged paper binds the negatively charged phosphopeptide substrate.[16]

    • Immediately place the filter paper into a beaker of 0.5% phosphoric acid to stop the reaction and begin washing.

  • Washing:

    • Wash the filters several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[16]

    • A final wash with acetone can be performed to aid drying.

  • Data Acquisition:

    • Air-dry the filters.

    • Quantify the radioactivity bound to the filters using a phosphorimager or by adding scintillation fluid and using a scintillation counter. The amount of incorporated radioactivity is directly proportional to kinase activity.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection A Prepare Pyrimidine Derivative Dilutions C Add Kinase and Inhibitor to Plate A->C B Prepare Kinase, Substrate & ATP E Initiate with ATP/Substrate Mix B->E D Pre-incubate C->D D->E F Incubate E->F G Stop Reaction & Add Detection Reagents F->G H Incubate for Signal Development G->H I Read Plate (Luminescence/Fluorescence) H->I

Caption: General workflow for a homogeneous in vitro kinase assay.

Signaling Pathway Example: CDK9 in Transcriptional Regulation

Many pyrimidine derivatives target Cyclin-Dependent Kinases (CDKs), such as CDK9, which plays a crucial role in regulating transcription.[21][22]

G cluster_0 P-TEFb Complex cluster_1 Transcription Machinery CDK9 CDK9 RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates Ser2 CyclinT1 Cyclin T1 CTD C-Terminal Domain (CTD) RNAPII->CTD Elongation Productive Elongation RNAPII->Elongation Promoter Promoter-Proximal Pausing Promoter->RNAPII Release Inhibitor Pyrimidine Derivative (e.g., Cdk9-IN-12) Inhibitor->CDK9 Inhibits

Caption: Inhibition of CDK9 by a pyrimidine derivative blocks transcriptional elongation.

References

Illuminating the Blueprint: A Comparative Guide to Validating Novel Pyrimidine Compounds with Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel pyrimidine compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols to ensure accurate and efficient validation of these vital heterocyclic scaffolds.

Pyrimidine and its derivatives are fundamental components of nucleic acids and are integral to numerous biological processes, making them a cornerstone of therapeutic drug design.[1] The substitution patterns on the pyrimidine ring dictate their biological activity, necessitating rigorous structural elucidation. Spectroscopic methods offer a powerful, non-destructive means to map the molecular architecture of these novel compounds.

Unveiling the Molecular Framework: A Comparative Overview

Each spectroscopic technique provides a unique piece of the structural puzzle. While NMR spectroscopy excels at defining the carbon-hydrogen framework and connectivity, Mass Spectrometry provides precise molecular weight and fragmentation data.[1] IR spectroscopy identifies characteristic functional groups, and UV-Vis spectroscopy offers insights into the electronic structure of the molecule.[1][2] A combined approach, leveraging the strengths of each method, is the gold standard for unambiguous structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.

Comparative ¹H NMR Spectral Data of Pyrimidine and Derivatives

CompoundSolventH2 (ppm)H4/H6 (ppm)H5 (ppm)Other Protons (ppm)
PyrimidineCDCl₃9.268.787.36-
CytosineDMSO-d₆-7.45 (d)5.65 (d)7.10 (br s, -NH₂)
UracilDMSO-d₆-7.55 (d)5.45 (d)11.10 (br s, -NH)
ThymineDMSO-d₆-7.40 (s)-1.75 (s, -CH₃), 11.05 (br s, -NH)

d: doublet, s: singlet, br s: broad singlet

Comparative ¹³C NMR Spectral Data of Pyrimidine and Derivatives

CompoundSolventC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)
PyrimidineCDCl₃158.4156.9121.7156.9-
CytosineDMSO-d₆156.2166.195.8141.5-
UracilDMSO-d₆151.8164.5101.2142.1-
ThymineDMSO-d₆151.7164.8109.5137.511.9 (-CH₃)

The chemical shifts in the pyrimidine ring are highly sensitive to the electronic effects of substituents.[3] Electron-withdrawing groups will deshield the ring protons, shifting their signals downfield, while electron-donating groups cause an upfield shift.[3]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of pyrimidine compounds.[5][6]

Comparative Mass Spectrometry Data of Pyrimidine Nucleobases

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
PyrimidineEI8053, 26
CytosineESI112 [M+H]⁺95, 68
UracilESI111 [M-H]⁻67, 42
ThymineESI125 [M-H]⁻81, 42

EI: Electron Ionization, ESI: Electrospray Ionization

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Insights

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[2] UV-Vis spectroscopy provides information about electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrimidine ring.[1][7]

Comparative Spectroscopic Data (IR & UV-Vis)

CompoundKey IR Absorptions (cm⁻¹)λₘₐₓ (nm)Solvent
Pyrimidine3100-3000 (C-H stretch), 1570-1620 (C=N stretch), 1450-1600 (C=C stretch)243Ethanol
Cytosine3350-3150 (N-H stretch), 1660 (C=O stretch)267pH 7
Uracil3200-3000 (N-H stretch), 1710, 1660 (C=O stretch)259pH 7
Thymine3200-3000 (N-H stretch), 1710, 1670 (C=O stretch), 2950-2850 (C-H stretch)264pH 7

Experimental Protocols

Reproducible and high-quality data are contingent on meticulous experimental execution. The following are standardized protocols for the key spectroscopic techniques discussed.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the novel pyrimidine compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Sonication may be used to aid dissolution.[1]

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Protocol 2: Acquiring a 2D COSY Spectrum

The COSY (Correlation Spectroscopy) experiment is a 2D NMR technique used to identify spin-coupled protons.[3]

  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent).[3]

  • Spectrometer Setup: Insert the sample into the spectrometer, tune the probe, and shim the magnetic field to achieve optimal homogeneity.

  • 1D Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width.[3]

  • COSY Parameter Setup: Load the standard COSY pulse sequence. Set the spectral widths in both dimensions to encompass all proton signals. A typical number of scans per increment is 2-8, with 256 or 512 increments in the indirect dimension.

  • Acquisition and Processing: Start the acquisition. After completion, the 2D data is Fourier transformed in both dimensions to generate the COSY spectrum. Cross-peaks in the spectrum indicate protons that are coupled to each other.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Dissolve a known amount of the pyrimidine compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration appropriate for the instrument's sensitivity. Biological samples may require extraction and purification steps.

  • Chromatographic Separation:

    • Column: Use a reverse-phase column (e.g., C18) for the separation of pyrimidine derivatives.[8]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape and ionization, is typically used.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry Detection:

    • Ionization: Utilize Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the compound's structure.[6]

    • MS Scan: Perform a full scan to determine the molecular ion.

    • MS/MS Fragmentation: Select the molecular ion for fragmentation and acquire the MS/MS spectrum to observe the characteristic fragment ions. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is often employed.[6][9]

Protocol 4: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Protocol 5: UV-Vis Spectroscopy
  • Sample Preparation: Dissolve the pyrimidine compound in a UV-transparent solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Cuvette: Use a quartz cuvette for measurements in the UV region.

  • Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Visualizing the Workflow and Biological Context

To aid in the conceptualization of the validation process and the biological relevance of pyrimidine compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Structure Validation synthesis Novel Pyrimidine Compound Synthesis ms Mass Spectrometry (Molecular Weight, Formula) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Stereochemistry) synthesis->nmr ir_uv IR & UV-Vis Spectroscopy (Functional Groups, Conjugation) synthesis->ir_uv data_analysis Data Integration & Structure Elucidation ms->data_analysis nmr->data_analysis ir_uv->data_analysis validated_structure Validated Structure data_analysis->validated_structure

A generalized workflow for pyrimidine structure validation.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_aspartate N-Carbamoyl-L-aspartate carbamoyl_phosphate->carbamoyl_aspartate aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate drug_target DHODH (Drug Target) dihydroorotate->drug_target orotate Orotate omp Orotidine 5'-monophosphate (OMP) orotate->omp ump Uridine 5'-monophosphate (UMP) omp->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp drug_target->orotate

A key metabolic pathway involving pyrimidines.

By systematically applying these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently validate the structures of novel pyrimidine compounds, paving the way for their advancement in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-methylpyrimidin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides essential safety and logistical protocols for the proper disposal of 6-Chloro-5-methylpyrimidin-4-amine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.

All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous waste.[1] Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to prevent skin contact, eye exposure, and inhalation.[1]

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used if there is a risk of splashing.[2][3]
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds. Gloves must be inspected for integrity before use.[1][3]
Body Protection A laboratory coat or chemical-resistant disposable clothing (e.g., Tyvek) is required to prevent skin exposure.[2][3]
Respiratory Protection If working outside a chemical fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator with an appropriate filter.[2][4]

Waste Segregation and Container Management

Proper segregation and containment of this compound waste is a critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of chlorine.[1]

  • Waste Identification : All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips, silica gel), must be treated as hazardous waste.[1]

  • Segregation : It is crucial to segregate halogenated organic waste from all other waste streams, particularly non-halogenated waste, to facilitate proper disposal by specialized services.[1][5]

  • Container Selection : Use a designated, compatible, and clearly labeled hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1][6] The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[7][8]

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations)[8]

  • The approximate concentration and quantity

  • The date the waste was first added to the container[8]

  • Relevant hazard pictograms (e.g., Harmful/Irritant)

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

Experimental Protocol: Waste Collection and Storage

  • Preparation : Ensure all necessary PPE is worn before handling the chemical waste.

  • Solid Waste Collection : Carefully transfer solid this compound waste and any contaminated disposable materials into the designated halogenated organic solid waste container. Use non-sparking tools for transfers.[3]

  • Liquid Waste Collection : Collect any solutions containing this compound in a designated halogenated organic liquid waste container.

  • Container Sealing : Securely cap the waste container immediately after adding waste. Do not overfill; leave at least 10% headspace to allow for expansion.[7][9]

  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of waste generation and away from incompatible materials.[6]

  • Waste Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

dot graph "Disposal_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; A [label="Wear Required PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Waste_Collection" { label="Waste Collection"; bgcolor="#FFFFFF"; B [label="Identify and Segregate\nHalogenated Waste", fillcolor="#FBBC05"]; C [label="Place in Labeled,\nCompatible Container", fillcolor="#FBBC05"]; D [label="Securely Seal Container\n(Leave Headspace)", fillcolor="#FBBC05"]; }

subgraph "cluster_Storage_and_Disposal" { label="Storage and Disposal"; bgcolor="#FFFFFF"; E [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Contact EHS for\nProfessional Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

A -> B [lhead="cluster_Waste_Collection"]; B -> C; C -> D; D -> E [lhead="cluster_Storage_and_Disposal"]; E -> F; } caption: "Workflow for the proper disposal of this compound."

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash.

Experimental Protocol: Triple Rinsing

  • Initial Rinse : Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate : Pour the solvent rinsate into the designated halogenated organic liquid waste container.[1][8]

  • Repeat : Repeat the rinsing process two more times for a total of three rinses.[1] The first rinse (and for highly toxic chemicals, the first three) must be collected as hazardous waste.[8]

  • Final Disposal : After triple-rinsing and allowing the container to air dry, deface or remove all chemical labels.[10] The container may then be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[1]

dot graph "Container_Decontamination_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Empty Container of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rinse1 [label="Rinse with\nSuitable Solvent", fillcolor="#FBBC05"]; CollectRinsate [label="Collect Rinsate as\nHalogenated Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Rinsed 3 Times?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AirDry [label="Air Dry Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; DefaceLabel [label="Deface or Remove Label", fillcolor="#34A853", fontcolor="#FFFFFF"]; DisposeTrash [label="Dispose as\nNon-Hazardous Waste", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Rinse1; Rinse1 -> CollectRinsate; CollectRinsate -> Decision; Decision -> Rinse1 [label="No"]; Decision -> AirDry [label="Yes"]; AirDry -> DefaceLabel; DefaceLabel -> DisposeTrash; } caption: "Logical steps for the decontamination of empty chemical containers."

Spill Response

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment : For a solid spill, carefully cover the material with an absorbent paper dampened with water to prevent dust from becoming airborne.[2]

  • Collection : Wearing full PPE, carefully collect the spilled material and cleanup debris using non-sparking tools. Place all materials into a labeled hazardous waste container.[2][3]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Report : Report the spill to your laboratory supervisor and EHS department.

References

Essential Safety and Operational Guide for Handling 6-Chloro-5-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-5-methylpyrimidin-4-amine. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H317: May cause an allergic skin reaction[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

It is crucial to handle this compound with the appropriate precautions as outlined below.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldWear tight-sealing safety goggles. A face shield is recommended where splashing is a risk.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage.
Respiratory NIOSH/MSHA-Approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. Respirator use requires a formal respiratory protection program, including fit testing.
Feet Closed-Toe ShoesWear appropriate shoes that cover the entire foot (closed-toe and closed-heel with no holes).

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure an emergency eyewash station and safety shower are readily accessible before beginning work.

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3].

2. Handling Procedure:

  • Avoid all personal contact, including inhalation and ingestion[1].

  • Do not eat, drink, or smoke in the designated handling area[1].

  • Wash hands thoroughly with soap and water after handling the compound[4].

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[1].

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Clean up spills immediately using appropriate absorbent materials. For solid spills, use dry methods to avoid generating dust.

  • Collect the spilled material and contaminated absorbents into a sealed, properly labeled hazardous waste container for disposal.

  • Prevent the chemical from entering drains or waterways.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste[5].

  • This compound is classified as halogenated organic waste due to the presence of chlorine[5].

  • Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal[5][6][7].

  • Use designated, compatible, and clearly labeled hazardous waste containers. Plastic containers are often preferred to minimize the risk of breakage[5].

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].

Chemical and Physical Data

The following table summarizes available data for this compound and related compounds. Note that some data is for structurally similar chemicals and should be used as a general guideline.

PropertyValueSource Compound
Molecular Formula C₅H₆ClN₃6-chloro-N-methylpyrimidin-4-amine
Molecular Weight 143.57 g/mol 6-chloro-N-methylpyrimidin-4-amine[2]
Appearance White to yellowish crystal or crystalline powder2-chloro-5-methylpyridin-4-amine[8]
Melting Point 183-186 °C2-Amino-4-chloro-6-methylpyrimidine
Solubility Slightly soluble in water, soluble in most organic solvents2-chloro-5-methylpyridin-4-amine[8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

A Preparation - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE B Handling - Weigh/transfer compound in fume hood - Perform experiment A->B Proceed with caution E Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready A->E Verify before starting C Post-Handling - Decontaminate work surfaces - Remove PPE correctly B->C After experiment completion B->E In case of spill or exposure D Waste Disposal - Segregate halogenated waste - Store in labeled, sealed containers C->D Proper waste management

Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.